GSK840
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTLDBJIOSYXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK840: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). By elucidating its role in the necroptosis signaling pathway, this document serves as a comprehensive resource for researchers and professionals in the fields of cell death, inflammation, and drug discovery.
Core Mechanism of Action: Inhibition of RIPK3
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a central regulator of necroptosis.[1][2] Necroptosis is a form of programmed cell death characterized by cellular swelling, membrane rupture, and the release of pro-inflammatory cellular contents.[1] This pathway is implicated in a variety of inflammatory diseases, making its modulation a key therapeutic strategy.[1]
This compound exerts its inhibitory effect by binding to the kinase domain of RIPK3, thereby preventing the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This action effectively halts the necroptotic signaling cascade.
The Necroptosis Signaling Pathway and this compound's Point of Intervention
Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a signaling complex known as the necrosome. This complex is primarily composed of RIPK1 and RIPK3. The kinase activity of RIPK3 is indispensable for the execution of necroptosis. Activated RIPK3 phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[3]
This compound directly interferes with this pathway at the level of RIPK3 activation. By inhibiting the kinase function of RIPK3, this compound prevents the phosphorylation of MLKL, thereby blocking the final execution step of necroptosis.[3]
References
The Role of GSK840 in the RIPK3/MLKL Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), and its critical role in the modulation of the RIPK3/MLKL signaling pathway, a key driver of necroptosis. This document outlines the mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to the RIPK3/MLKL Signaling Pathway and Necroptosis
Necroptosis is a form of regulated cell death that is morphologically characterized by features of necrosis, such as cell swelling and plasma membrane rupture, but is mechanistically controlled by a specific signaling cascade.[1][2] This pathway is increasingly recognized for its role in various physiological and pathological processes, including inflammation, host defense against pathogens, and ischemia-reperfusion injury.[3][4] The core of the necroptosis signaling machinery involves two key kinases: RIPK1 and RIPK3, and their substrate, the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][5]
Under specific cellular conditions, such as Tumor Necrosis Factor (TNF) stimulation in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[2][3] Within this complex, RIPK3 becomes activated and subsequently phosphorylates MLKL.[6][7] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[6][8]
This compound: A Selective Inhibitor of RIPK3
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK3.[9][10] It has been instrumental in elucidating the role of RIPK3 kinase activity in necroptosis and serves as a valuable tool for studying this cell death pathway.
Mechanism of Action
This compound directly targets the kinase domain of RIPK3, thereby preventing the phosphorylation of its downstream substrate, MLKL.[9][11] By inhibiting RIPK3 kinase activity, this compound effectively blocks the execution phase of necroptosis.[10] It is important to note that while this compound is a potent inhibitor of necroptosis, at higher concentrations, it has been observed to induce apoptosis in a concentration-dependent manner.[4][12][13] This paradoxical effect is thought to be mediated by a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the subsequent activation of caspase-8.[4][14]
Quantitative Data for this compound
The following table summarizes the key quantitative metrics for this compound's activity.
| Parameter | Value | Species | Assay Type | Reference(s) |
| RIPK3 Binding IC50 | 0.9 nM | Human | Binding Assay | [9][10][11] |
| RIPK3 Kinase Activity IC50 | 0.3 nM | Human | Kinase Activity Assay | [9][10][11] |
| Necroptosis Inhibition | 0.01-3 µM | Human (HT-29 cells) | Cell-based TNF-induced necroptosis assay | [9][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the RIPK3/MLKL signaling pathway.
In Vitro Kinase Assay
This assay is designed to directly measure the inhibitory effect of this compound on the kinase activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a multi-well plate, incubate recombinant human RIPK3 with the desired concentrations of this compound or DMSO (vehicle control) for 15 minutes at room temperature in the kinase assay buffer.[14]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP).[14]
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.[14]
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which quantifies kinase activity by measuring luminescence.[14]
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assays to Measure Necroptosis
These assays are used to assess the protective effect of this compound against necroptosis-induced cell death in a cellular context.
3.2.1. Induction of Necroptosis:
-
Culture cells (e.g., human HT-29 colon adenocarcinoma cells) in appropriate media.
-
To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 40 ng/ml), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).[4]
3.2.2. MTT Assay: This colorimetric assay measures cellular metabolic activity, which is indicative of cell viability.[1][15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[4]
-
Induce necroptosis as described above and incubate for a defined period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance.
3.2.3. Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent dye that cannot cross the membrane of live cells, making it a reliable marker for cells that have lost membrane integrity, a hallmark of necroptosis.[1][6][16]
Materials:
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Following treatment with necroptotic stimuli and this compound, harvest the cells.
-
Wash the cells with PBS.
-
Resuspend the cells in a buffer containing PI.
-
Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (necrotic) cells.[17]
Western Blotting for Phosphorylated MLKL (p-MLKL)
This technique is used to directly assess the phosphorylation status of MLKL, a key downstream event of RIPK3 activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with necroptotic stimuli and this compound as described previously.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total MLKL and a loading control like β-actin.[18]
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the RIPK3/MLKL signaling pathway and a typical experimental workflow for studying the effects of this compound.
Conclusion
This compound is a powerful and specific pharmacological tool for probing the function of RIPK3 in the necroptosis pathway. Its ability to potently inhibit RIPK3 kinase activity has been crucial in confirming the central role of this kinase in driving necroptotic cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies of necroptosis and to explore the therapeutic potential of targeting the RIPK3/MLKL axis in various diseases. Further investigation into the dual role of RIPK3 in both necroptosis and apoptosis, as highlighted by the effects of this compound, will be critical for the development of safe and effective therapeutics targeting this pathway.
References
- 1. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. bioradiations.com [bioradiations.com]
- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. RIPK3 activates parallel pathways of MLKL-driven necroptosis and FADD-mediated apoptosis to protect against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RIPK3 interactions with MLKL and CaMKII mediate oligodendrocytes death in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. This compound | RIP kinase | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. dovepress.com [dovepress.com]
GSK840: A Dual Modulator of Programmed Cell Death
An In-depth Technical Guide on the Core Mechanisms and Experimental Analysis of the RIPK3 Inhibitor, GSK840
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis, a form of regulated necrotic cell death. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound administration, with a focus on its impact on programmed cell death pathways. At lower concentrations, this compound effectively blocks necroptotic signaling, while at higher concentrations, it paradoxically triggers a switch to apoptosis. This document details the signaling pathways involved, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental assays to study its effects.
Introduction to this compound and Programmed Cell Death
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The two major forms of programmed cell death are apoptosis and necroptosis. Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necroptosis, on the other hand, is a caspase-independent lytic form of cell death initiated by the activation of RIPK1 and RIPK3.
This compound has emerged as a valuable chemical probe to dissect the molecular mechanisms of necroptosis. It is a highly specific inhibitor of RIPK3, binding to its kinase domain and preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), a key event in the execution of necroptosis.[1][2] However, the pharmacological profile of this compound is complex, as it exhibits a concentration-dependent dual functionality.
Quantitative Data on this compound Activity
The efficacy of this compound in modulating programmed cell death has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Assay Type | Source |
| RIPK3 Kinase Inhibition IC50 | 0.3 nM | Recombinant human RIPK3 kinase activity assay (ADP-Glo) | [1][2][3] |
| RIPK3 Binding IC50 | 0.9 nM | Recombinant human RIPK3 kinase domain binding assay (Fluorescence Polarization) | [1][2][3] |
| RIPK3 Binding Kd | 130 nM | In vitro binding assay | [4] |
| RIPK1 Binding Kd | 12 nM | In vitro binding assay | [4] |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Effect | Source |
| Human HT-29 | TNF-induced necroptosis | Cell Viability | 0.01 - 3 µM | Concentration-dependent inhibition of necroptosis | [5] |
| Human HT-29 | TNF-induced necroptosis | Cell Viability | 3 µM | Efficiently blocked necroptosis | [6] |
| Mouse L929 | TNF-induced necroptosis | Cell Viability | >3 µM | Induction of apoptosis | [4][7] |
| Various (NIH 3T3, 3TSA, SVEC, L929) | Apoptosis Induction | Cell Viability | ~2x EC50 for necroptosis inhibition | Induction of RIPK3-mediated apoptosis | [8] |
Table 2: Cellular Activity of this compound
Signaling Pathways Modulated by this compound
Inhibition of Necroptosis
Under normal necroptotic signaling, stimuli such as Tumor Necrosis Factor (TNF) lead to the formation of a signaling complex containing RIPK1 and RIPK3. This proximity allows for the autophosphorylation and activation of RIPK3, which then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound, by directly inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and thereby halts the necroptotic cascade.
Caption: Inhibition of the Necroptotic Pathway by this compound.
Induction of Apoptosis
Paradoxically, at higher concentrations, this compound and other RIPK3 inhibitors can induce apoptosis.[4][8] This occurs through a mechanism where the binding of the inhibitor to RIPK3, independent of its kinase activity, promotes a conformational change that facilitates the recruitment of RIPK1. This leads to the assembly of a death-inducing signaling complex, known as the ripoptosome, which includes FADD and Caspase-8, ultimately leading to caspase-8 activation and apoptosis.[8]
Caption: High-Concentration this compound-Induced Apoptotic Pathway.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1][3]
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cells of interest (e.g., HT-29)
-
This compound
-
TNFα, Smac mimetic, and z-VAD-FMK (for necroptosis induction)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding TNFα (e.g., 40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM).[9]
-
Incubate for the desired period (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay Technical Bulletin.[5]
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a proluminescent substrate.
Materials:
-
Cells of interest
-
High concentrations of this compound (e.g., >3 µM)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with high concentrations of this compound to induce apoptosis. Include untreated and vehicle-treated controls.
-
Incubate for the desired time.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent in a volume equal to the cell culture medium in each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence.
Western Blot for Phosphorylated RIPK3 and MLKL
Principle: This technique is used to detect the phosphorylation status of RIPK3 and MLKL, which are hallmarks of necroptosis activation.
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-RIPK3 (S227), anti-RIPK3, anti-p-MLKL (S358), anti-MLKL, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with necroptosis inducers and/or this compound.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 15 µg of total protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL reagent and a chemiluminescence imager.
Immunoprecipitation of the RIPK1-RIPK3 Complex
This protocol is a general guideline and may require optimization.
Principle: Immunoprecipitation is used to isolate the RIPK1-RIPK3 complex to study its formation under different conditions.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., containing 0.2% NP-40)
-
Anti-RIPK1 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells and pre-clear the lysate by centrifugation.
-
Incubate the lysate with an anti-RIPK1 antibody for 1-2 hours at 4°C with rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against RIPK1 and RIPK3.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a powerful research tool for investigating the intricate regulation of programmed cell death. Its high potency and selectivity for RIPK3 make it an excellent inhibitor of necroptosis. However, researchers must be mindful of its concentration-dependent switch to an apoptosis-inducing agent. This dual functionality underscores the complex interplay between different cell death pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for scientists to design, execute, and interpret experiments aimed at further elucidating the role of RIPK3 in health and disease, and to evaluate the therapeutic potential of targeting this kinase.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. OUH - Protocols [ous-research.no]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Investigating the Downstream Effects of GSK840 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK840 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2] Necroptosis is implicated in the pathophysiology of a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer, making RIPK3 an attractive therapeutic target. This technical guide provides an in-depth overview of the downstream cellular effects of this compound, methodologies for their investigation, and quantitative data from various cellular models.
This compound binds to the kinase domain of RIPK3 with high affinity, inhibiting its catalytic activity with an IC50 of approximately 0.3 nM in biochemical assays.[1][2] The primary and intended downstream effect of this compound is the inhibition of the necroptotic signaling cascade. However, a critical characteristic of this compound and other RIPK3 inhibitors is the induction of a secondary, concentration-dependent apoptotic response. This guide will delve into both of these key downstream effects.
Core Signaling Pathways Affected by this compound
The cellular consequences of this compound treatment are primarily centered around the modulation of two distinct cell death pathways: necroptosis and apoptosis. The specific outcome is highly dependent on the cellular context and the concentration of the inhibitor.
Inhibition of the Necroptotic Pathway
Under normal necroptotic signaling, stimuli such as tumor necrosis factor (TNF) lead to the formation of a signaling complex known as the necrosome, which includes RIPK1 and RIPK3. Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. This compound, by directly inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.
Caption: Inhibition of Necroptosis by this compound.
Concentration-Dependent Induction of Apoptosis
Paradoxically, at concentrations higher than those required to inhibit necroptosis, this compound can promote apoptosis.[3] This occurs because the binding of this compound to RIPK3 can induce a conformational change that facilitates the recruitment of RIPK1. This scaffolding function, independent of RIPK3's kinase activity, leads to the assembly of a death-inducing signaling complex (DISC) comprising FADD and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-cleavage and activation, initiating the downstream caspase cascade and culminating in apoptosis.
Caption: this compound-Induced Apoptosis Pathway.
Quantitative Data on the Downstream Effects of this compound
The following tables summarize the quantitative effects of this compound across different cellular models.
| Cell Line | Assay Type | Treatment Conditions | Measured Effect | Quantitative Value | Reference |
| Human HT-29 | Cell Viability | TNF (10 ng/ml) + zVAD-fmk (20 µM) + SMAC007 (100 nM) | Inhibition of Necroptosis | Concentration-dependent | [1] |
| Human HT-29 | Biochemical Assay | Recombinant human RIPK3 | Inhibition of kinase activity | IC50 = 0.3 nM | [1] |
| Human HT-29 | Binding Assay | Recombinant human RIPK3 | Binding affinity | IC50 = 0.9 nM | [1] |
| Mouse Retinal Ganglion Cells (in vivo) | Immunohistochemistry | Ischemia/Reperfusion + this compound (1 mM) | Reduction in PI+ (necroptotic) cells | Significant reduction vs. vehicle | [4] |
| Mouse Retinal Ganglion Cells (in vivo) | Western Blot | Ischemia/Reperfusion + this compound (1 mM) | Reduction in p-RIPK3 levels | Significant reduction vs. vehicle | [4] |
| Mouse Retinal Ganglion Cells (in vivo) | Western Blot | Ischemia/Reperfusion + this compound (1 mM) | Reduction in p-MLKL levels | Significant reduction vs. vehicle | [4] |
| NIH 3T3 | Cell Viability | Increasing concentrations of this compound | Induction of Apoptosis | Concentration-dependent cell death | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Necroptosis Inhibition Assay (Cell Viability)
This protocol is designed to quantify the ability of this compound to inhibit TNF-induced necroptosis in a human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS
-
Human TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
SMAC mimetic (e.g., Birinapant)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (10 ng/mL), z-VAD-fmk (20 µM), and a SMAC mimetic (100 nM).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the EC50 of this compound for necroptosis inhibition.
Caption: Workflow for Necroptosis Inhibition Assay.
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This protocol details the detection of phosphorylated RIPK3 and MLKL, key markers of necroptosome activation, in response to a necroptotic stimulus and treatment with this compound.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Necroptosis-inducing agents (e.g., TNF-α, z-VAD-fmk, SMAC mimetic)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RIPK3 (Ser227), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and treat with the necroptotic stimulus in the presence or absence of this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Caspase-8 Activity Assay
This protocol measures the activity of caspase-8, the initiator caspase in the extrinsic apoptotic pathway, which is activated by high concentrations of this compound.
Materials:
-
Cell line of interest
-
High concentrations of this compound (e.g., 1-10 µM)
-
Caspase-Glo® 8 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach.
-
Treat the cells with a range of high concentrations of this compound for a specified time (e.g., 6-24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's protocol.
-
Add the Caspase-Glo® 8 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold-change in caspase-8 activity relative to untreated controls.
Caption: Workflow for Caspase-8 Activity Assay.
Co-Immunoprecipitation of the RIPK1-FADD-Caspase-8 Complex
This protocol is used to demonstrate the this compound-induced interaction between RIPK1, FADD, and caspase-8, which is indicative of the formation of the apoptotic signaling complex.
Materials:
-
Cell line of interest
-
High concentrations of this compound
-
Lysis buffer for co-IP (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FADD or anti-RIPK1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies for detection: anti-RIPK1, anti-FADD, anti-caspase-8
Procedure:
-
Treat cells with a high concentration of this compound to induce apoptosis.
-
Lyse the cells in co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against the expected complex components (RIPK1, FADD, and caspase-8).
Conclusion
This compound is a valuable research tool for dissecting the intricate signaling pathways of necroptosis and apoptosis. Its primary role as a potent RIPK3 inhibitor makes it effective at blocking necroptotic cell death. However, researchers must be cognizant of its concentration-dependent ability to switch cellular fate towards apoptosis through a RIPK1-scaffolding mechanism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding the downstream effects of this compound in various cellular contexts. Careful consideration of the dual nature of this compound is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.
References
Understanding the Species Specificity of GSK840: A Technical Guide for Researchers
An In-depth Examination of the Differential Activity of the RIPK3 Inhibitor GSK840 in Human versus Mouse Systems
Introduction
This compound is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed cell death. Necroptosis is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases, making RIPK3 an attractive therapeutic target. However, the preclinical development and translation of RIPK3 inhibitors are critically dependent on understanding their species-specific activity. This technical guide provides a comprehensive overview of the species-dependent efficacy of this compound, focusing on its differential effects on human and mouse RIPK3. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, inflammation, and pharmacology.
Core Finding: Marked Species Specificity
This compound exhibits significant species specificity, demonstrating potent inhibition of human RIPK3 while being largely inactive against the mouse ortholog. This disparity is crucial for the correct design and interpretation of both in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and kinase inhibitory activity of this compound against human and mouse RIPK3.
| Parameter | Human RIPK3 | Mouse RIPK3 | Reference |
| Binding Affinity (IC50) | 0.9 nM | Inactive | [1][2] |
| Kinase Activity (IC50) | 0.3 nM | Inactive | [1][2] |
Note: While sources consistently state this compound is inactive against mouse RIPK3, a specific IC50 value is not provided in the reviewed literature. "Inactive" indicates a lack of significant inhibition at concentrations where potent human RIPK3 inhibition is observed.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used to determine its species specificity, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline the key experimental protocols used to characterize the species specificity of this compound.
RIPK3 Binding Affinity Assay (Fluorescence Polarization)
This assay directly measures the binding of this compound to the RIPK3 kinase domain.
-
Principle: A fluorescently labeled ligand (tracer) that binds to RIPK3 will have a high fluorescence polarization (FP) value due to its slow tumbling in solution when bound to the larger protein. Unlabeled this compound competes with the tracer for binding to RIPK3. As this compound displaces the tracer, the tracer's tumbling rate increases, leading to a decrease in the FP signal. The IC50 is determined by measuring the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Materials:
-
Recombinant human or mouse RIPK3 kinase domain.
-
Fluorescently labeled tracer (e.g., a known ATP-competitive fluorescent probe).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of recombinant RIPK3 and the fluorescent tracer.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value.
-
RIPK3 Kinase Activity Assay (ADP-Glo™)
This assay measures the enzymatic activity of RIPK3 and its inhibition by this compound.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The reaction is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human or mouse RIPK3.
-
Substrate for RIPK3 (e.g., Myelin Basic Protein, MBP).
-
ATP.
-
This compound.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
384-well, white plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add recombinant RIPK3 and the this compound dilution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value.
-
Cell-Based Necroptosis Assay
This assay assesses the ability of this compound to protect cells from induced necroptosis.
-
Principle: Certain cell lines, such as human HT-29 colon adenocarcinoma cells and mouse L929 fibrosarcoma cells, can be induced to undergo necroptosis. Cell viability is measured to determine the protective effect of this compound.
-
Materials:
-
Human (e.g., HT-29) and mouse (e.g., L929) cell lines.
-
Cell culture medium and supplements.
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-FMK).
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well, clear-bottom, white plates.
-
Luminometer.
-
-
Procedure:
-
Seed the human and mouse cells in separate 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, a SMAC mimetic, and z-VAD-FMK to the cells.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Plot the cell viability against the this compound concentration to determine the protective effect.
-
In Vivo Studies in Humanized Mouse Models
The species specificity of this compound necessitates the use of appropriate in vivo models for efficacy testing. Standard wild-type mice are not suitable for evaluating the therapeutic potential of this compound due to its lack of activity against mouse RIPK3. To overcome this limitation, researchers have utilized "humanized" mouse models where the endogenous mouse Ripk3 gene is replaced with the human RIPK3 gene. These models allow for the in vivo assessment of this compound's engagement with its human target in a complex physiological setting.
Conclusion
This compound is a powerful tool for studying the role of RIPK3-mediated necroptosis in human disease. However, its pronounced species specificity, with potent activity against human RIPK3 and inactivity against the mouse counterpart, is a critical consideration for all experimental design. Biochemical and cell-based assays clearly demonstrate this differential activity. For in vivo evaluation, the use of humanized RIPK3 mouse models is essential to accurately assess the therapeutic potential of this compound. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound and interpret their findings in the context of its species-dependent mechanism of action.
References
A Technical Guide to GSK840: Interrogating RIPK1-Independent Necroptosis
Executive Summary
Necroptosis is a regulated form of necrotic cell death critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL). While the canonical pathway initiated by stimuli like TNF-α involves a RIPK1-dependent activation of RIPK3, accumulating evidence highlights the existence and importance of RIPK1-independent necroptosis pathways. These pathways, often triggered by viral components or Toll-like receptor (TLR) activation, rely on the direct activation of RIPK3. GSK840 has emerged as a potent and highly selective small-molecule inhibitor of RIPK3 kinase activity. This document provides a comprehensive technical overview of this compound's mechanism of action, its efficacy in RIPK1-independent models, and detailed experimental protocols for its application in necroptosis research.
Introduction to this compound
This compound is a small-molecule inhibitor identified as a highly potent and selective antagonist of RIPK3 kinase activity.[1] It serves as a critical chemical probe to dissect the signaling cascades of necroptosis, particularly in contexts where RIPK1's role is bypassed.
Biochemical Profile
This compound demonstrates sub-nanomolar potency against human RIPK3 in biochemical assays, effectively inhibiting its kinase activity.[1] It exhibits minimal cross-reactivity with other kinases, including the closely related RIPK1, making it a precise tool for studying RIPK3-specific functions.[1] A key characteristic of this compound is its species specificity; it is highly active against human RIPK3 but inactive in mouse cells.[1][2] This necessitates the use of human cell lines or mouse cells engineered to express human RIPK3 when studying its effects.[1]
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ (Kinase Activity) | 0.3 nM | Human | ADP-Glo | [1][3] |
| IC₅₀ (Binding) | 0.9 nM | Human | Fluorescence Polarization | [1][3] |
| Cellular Activity | Active | Human | Cell-based Necroptosis Assays | [3] |
| Cellular Activity | Inactive | Mouse | Cell-based Necroptosis Assays | [2][3] |
Signaling Pathways: RIPK1-Independent Necroptosis
RIPK1-independent necroptosis underscores the central role of RIPK3 as a convergence point for various death signals. These pathways are particularly relevant in host defense against viral infections and certain inflammatory conditions.[4] this compound directly targets the core of this machinery by inhibiting RIPK3.
TLR3 and DAI-Mediated Pathways
Two of the most well-characterized RIPK1-independent pathways are initiated by:
-
Toll-like Receptor 3 (TLR3): Activated by viral double-stranded RNA (dsRNA) or its mimic, poly(I:C), TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF, which contains a RIP Homology Interaction Motif (RHIM), directly interacts with and activates RIPK3.[4]
-
DNA-dependent Activator of Interferon-regulatory factors (DAI): Also known as ZBP1, DAI senses viral Z-DNA and, through its RHIM domain, directly engages and activates RIPK3.[4]
In both scenarios, activated RIPK3 autophosphorylates and then recruits and phosphorylates its substrate, MLKL.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[6]
Figure 1: Signaling cascade of RIPK1-independent necroptosis and the point of inhibition by this compound.
Contrasting with RIPK1-Dependent Necroptosis
Figure 2: The canonical RIPK1-dependent necroptosis pathway for comparative purposes.
A Surprising Caveat: Induction of Apoptosis
A critical finding is that while this compound and other RIPK3 inhibitors block necroptosis at lower concentrations, they can paradoxically induce apoptosis at higher concentrations (e.g., >1 µM).[2][7] This off-target effect is still dependent on RIPK3, which acts as a scaffold to recruit RIPK1, FADD, and Caspase-8, forming an apoptosis-inducing complex.[3][7] This occurs independently of the kinase activities of RIPK1 or RIPK3 and does not involve MLKL.[3] Researchers must be mindful of this concentration-dependent switch in cell death modality.
Figure 3: High concentrations of this compound can induce RIPK3-scaffold-mediated apoptosis.
Experimental Protocols & Workflows
The following protocols are generalized from methodologies reported in the literature for studying RIPK1-independent necroptosis.[3][8][9]
General Experimental Workflow
A typical experiment to validate the effect of this compound on a RIPK1-independent pathway involves comparing it with a RIPK1 inhibitor and vehicle controls.
Figure 4: A generalized experimental workflow for testing necroptosis inhibitors.
Induction of RIPK1-Independent Necroptosis in HT-29 Cells
This protocol describes how to induce TLR3-mediated necroptosis.
-
Cell Culture: Plate human HT-29 colon adenocarcinoma cells at a density of 2 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells for 1-2 hours with desired concentrations of this compound (e.g., 1 nM - 1 µM), a control inhibitor (e.g., Necrostatin-1s, 10 µM), or vehicle (DMSO).
-
Necroptosis Induction: Add the pan-caspase inhibitor z-VAD-FMK to a final concentration of 20 µM to block apoptosis. Simultaneously, add poly(I:C) to a final concentration of 100 ng/mL to activate the TLR3 pathway.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Endpoint Analysis: Proceed with analysis.
Western Blot Analysis of Necroptosis Markers
This protocol is for detecting the phosphorylation of key necroptosis proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-RIPK3 (Ser227), phospho-MLKL (Ser358), total RIPK3, total MLKL, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate.
Cell Viability and Death Assays
-
Cell Viability (ATP Measurement): Use a commercial kit like CellTiter-Glo®. Add the reagent directly to wells, incubate as per the manufacturer's instructions, and measure luminescence. Data is typically normalized to the vehicle-treated, non-stimulated control group.
-
Necroptotic Cell Death (Membrane Integrity): Use Propidium Iodide (PI) staining. Add PI (final concentration 1-2 µg/mL) to the cell media. Image the cells using fluorescence microscopy. The percentage of PI-positive cells corresponds to the level of necroptotic death.
Conclusion
This compound is an indispensable tool for the study of necroptosis. Its high potency and selectivity for human RIPK3 allow for the precise interrogation of RIPK3's kinase-dependent functions. Its primary utility lies in its ability to inhibit RIPK1-independent necroptosis pathways, thereby enabling researchers to differentiate these pathways from the canonical, RIPK1-driven route. However, users must remain aware of its species-specific limitations and its paradoxical ability to induce apoptosis at high concentrations. Careful experimental design, including appropriate controls and concentration curves, is essential for interpreting results generated with this powerful chemical probe.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK840: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK840 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for studying its effects, along with visualizations of the key signaling pathways it modulates, are presented to support further research and drug development efforts in areas where necroptosis plays a significant pathological role, such as inflammatory diseases and ischemic injury.[3][5]
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a well-defined chemical structure. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate | [6] |
| Synonyms | GSK'840 | [1][2] |
| Molecular Formula | C₂₁H₂₃N₃O₃ | [1] |
| Molecular Weight | 365.43 g/mol | [1][2] |
| CAS Number | 2361146-30-5 | [6] |
| Appearance | Solid powder | |
| Solubility | DMSO: ≥ 60 mg/mL (164.2 mM) | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.5 mg/mL (6.84 mM) | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of RIPK3 kinase activity. It binds to the kinase domain of RIPK3, preventing its autophosphorylation and subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-like protein (MLKL).[5] This action effectively blocks the execution of the necroptotic cell death pathway.
Potency and Selectivity
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays.
| Assay Type | Target | IC₅₀ Value | Reference(s) |
| Kinase Inhibition Assay | Human RIPK3 | 0.3 nM | [1][2][3][4] |
| Binding Assay | Human RIPK3 | 0.9 nM | [1][2][3][4] |
This compound exhibits high selectivity for RIPK3 and does not significantly inhibit the activity of RIPK1.[3] However, it is important to note that this compound shows species-specific activity, being active in human cells but not in mouse cells.[3]
Signaling Pathways
This compound primarily modulates the necroptosis signaling pathway. Under certain conditions, particularly at higher concentrations, it has also been observed to induce apoptosis.
Necroptosis is a form of programmed cell death that is initiated by various stimuli, including Tumor Necrosis Factor (TNF). In the presence of caspase inhibitors, TNF receptor activation leads to the formation of a signaling complex containing RIPK1 and RIPK3. This compound inhibits the kinase activity of RIPK3, preventing the phosphorylation of MLKL and the subsequent steps of necroptosis.
At concentrations higher than those required for necroptosis inhibition, this compound can paradoxically induce apoptosis.[7][8] This off-target effect is mediated by the interaction of this compound with RIPK3, which triggers the recruitment of RIPK1 and the subsequent activation of Caspase-8, leading to apoptotic cell death.[8]
Experimental Protocols
The following protocols are representative of the methods used to characterize the activity of this compound.
Biochemical Assays
This assay quantifies the kinase activity of RIPK3 by measuring the amount of ADP produced during the phosphorylation of a substrate.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.
-
Methodology:
-
Recombinant human RIPK3 is incubated with this compound at various concentrations in an assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT).[9]
-
The kinase reaction is initiated by the addition of ATP (e.g., 50 µM) and a suitable substrate like Myelin Basic Protein (MBP) (e.g., 20 µM).[9]
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 2 hours).[9]
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.
-
This assay measures the binding affinity of this compound to the RIPK3 kinase domain.
-
Principle: Fluorescence Polarization (FP) measures the change in the apparent size of a fluorescent molecule. A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (RIPK3), the complex tumbles more slowly, leading to an increase in polarization.
-
Methodology:
-
A fluorescently labeled tracer that binds to the RIPK3 kinase domain is used.
-
Recombinant human RIPK3 is incubated with the tracer at a fixed concentration.
-
This compound at various concentrations is added to compete with the tracer for binding to RIPK3.
-
The fluorescence polarization is measured using a suitable plate reader.
-
A decrease in polarization indicates displacement of the tracer by this compound. The IC₅₀ value is determined from the competition curve.
-
Cell-Based Assays
This assay is used to assess the ability of this compound to inhibit necroptosis in a human cell line.
-
Cell Line: Human colorectal adenocarcinoma HT-29 cells, which are known to undergo necroptosis.[10]
-
Methodology:
-
HT-29 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Necroptosis is induced by treating the cells with a combination of TNFα (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).[8][11]
-
After an incubation period (e.g., 6-24 hours), cell viability is assessed using methods such as CellTiter-Glo® or by measuring lactate dehydrogenase (LDH) release.
-
In Vivo and Ex Vivo Models
This model is used to evaluate the neuroprotective effects of this compound in an in vivo setting of ischemic injury.[5][12]
-
Animal Model: C57BL/6J mice.[5]
-
Methodology:
-
Mice are anesthetized, and retinal ischemia is induced by elevating the intraocular pressure (IOP) for a defined period (e.g., 60 minutes).[1]
-
This compound or vehicle is administered, for example, via intravitreal injection, immediately after reperfusion.[1]
-
At various time points post-I/R, retinal function can be assessed by electroretinography (ERG), and retinal structure can be analyzed by optical coherence tomography (OCT) and histology.[5][12]
-
Necroptosis of retinal ganglion cells (RGCs) can be quantified by immunofluorescence staining for markers like Tuj1 (for RGCs) and propidium iodide (PI) for dead cells.[1]
-
This technique is used to measure the activation of the necroptosis pathway by detecting the phosphorylated forms of RIPK3 and MLKL.
-
Principle: Phosphorylation of RIPK3 and MLKL are key events in the activation of the necroptosis pathway. Western blotting with phospho-specific antibodies allows for the detection of these activated proteins.
-
Methodology:
-
Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of RIPK3 and MLKL.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
Conclusion
This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in health and disease. Its high potency and selectivity make it a suitable compound for in vitro and, with consideration of its species specificity, in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting necroptosis. Researchers should remain mindful of the concentration-dependent dual effects of this compound, where it can inhibit necroptosis at lower concentrations and induce apoptosis at higher concentrations.
References
- 1. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay [promega.kr]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. This compound | RIP kinase | TargetMol [targetmol.com]
- 11. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
GSK840: A Technical Guide to its Role in a Model of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK840 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis.[1] Necroptosis is a form of regulated, inflammatory cell death implicated in the pathogenesis of numerous inflammatory conditions, including ischemia-reperfusion injury, pancreatitis, and Crohn's disease.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in a preclinical model of inflammatory retinal injury, and detailed experimental protocols for its use and evaluation.
Core Mechanism of Action: Inhibition of RIPK3
This compound exerts its biological effects through the direct inhibition of RIPK3 kinase activity. This prevents the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), a critical downstream event in the necroptosis signaling cascade. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and the release of damage-associated molecular patterns (DAMPs), which in turn propagates inflammation.
A significant characteristic of this compound is its species-specific activity; it is potent against human RIPK3 but inactive against the murine ortholog.[1] This necessitates the use of humanized cellular systems or careful consideration in the interpretation of data from murine models that do not express human RIPK3.
Quantitative Potency of this compound
The inhibitory potency of this compound against human RIPK3 has been determined through in vitro biochemical assays.
| Assay Type | Target | IC50 (nM) | Reference |
| ADP-Glo Kinase Assay | Recombinant Human RIPK3 Kinase Activity | 0.3 | [1] |
| Fluorescence Polarization Binding Assay | Recombinant Human RIPK3 Kinase Domain | 0.9 | [1] |
This compound in a Model of Inflammatory Retinal Injury
A key application of this compound has been demonstrated in a mouse model of retinal ischemia-reperfusion (IR) injury, a condition characterized by neuronal cell death and inflammation.[3] In this model, this compound was shown to be neuroprotective by inhibiting necroptosis of retinal ganglion cells (RGCs).
In Vivo Model: Murine Retinal Ischemia-Reperfusion Injury
Experimental Protocol:
-
Animal Model: Adult C57BL/6J mice are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Induction of Ischemia: The anterior chamber of one eye is cannulated with a 30-gauge needle connected to a saline reservoir. The intraocular pressure is raised to 120 mmHg for 60 minutes by elevating the reservoir. Ischemia is confirmed by the whitening of the iris and loss of the red reflex.
-
Reperfusion: After 60 minutes, the needle is withdrawn to allow for retinal reperfusion.
-
This compound Administration: Immediately following reperfusion, 2 µL of this compound (dissolved in DMSO and diluted in saline to final concentrations of 0.5, 1, or 5 µM) or vehicle is administered via intravitreal injection.
-
Outcome Measures: Retinal function is assessed by electroretinography (ERG). Retinal structure and cell death are evaluated using optical coherence tomography (OCT), histology (H&E staining), and immunofluorescence for markers of necroptosis (e.g., p-RIPK3, p-MLKL) and RGCs (e.g., Brn3a). Necroptotic cell death is quantified using propidium iodide (PI) staining.
Quantitative Data from the Retinal IR Model:
| Parameter | Treatment Group | Result |
| Necroptotic RGCs (PI+ cells) | IR + Vehicle | Significant increase in PI+ RGCs |
| IR + this compound | Significant reduction in the number of PI+ RGCs | |
| p-RIPK3 Protein Levels | IR + Vehicle | Increased levels in the retina |
| IR + this compound | Reduced levels of p-RIPK3 in the retina | |
| p-MLKL Protein Levels | IR + Vehicle | Increased levels in the retina |
| IR + this compound | Reduced levels of p-MLKL in the retina |
In Vitro Model: Oxygen and Glucose Deprivation/Reoxygenation (OGDR) in RGCs
Experimental Protocol:
-
Cell Culture: Primary RGCs are isolated from neonatal mice and cultured.
-
OGDR Induction: To mimic ischemic conditions, cultured RGCs are washed and incubated in a glucose-free medium in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 2 hours.
-
Reoxygenation: Following the 2-hour deprivation, the cells are returned to a normal glucose-containing medium and normoxic conditions for a designated period.
-
This compound Treatment: this compound is added to the culture medium at the onset of reoxygenation at concentrations ranging from 0.01 to 3 µM.
-
Outcome Measures: Cell viability is assessed using assays such as MTT or LDH release. Necroptosis is quantified by PI staining and flow cytometry. Protein levels of key necroptosis pathway components (RIPK3, MLKL, and their phosphorylated forms) are measured by Western blot and immunocytochemistry.
Quantitative Data from the OGDR Model:
| Parameter | Treatment Group | Result |
| RGC Viability | OGDR + Vehicle | Significant decrease in cell viability |
| OGDR + this compound | Concentration-dependent increase in RGC viability | |
| Necroptotic RGCs (PI+ cells) | OGDR + Vehicle | Significant increase in PI+ cells |
| OGDR + this compound | Concentration-dependent decrease in PI+ cells | |
| p-RIPK3 and p-MLKL Levels | OGDR + Vehicle | Increased levels of phosphorylated RIPK3 and MLKL |
| OGDR + this compound | Reduced levels of phosphorylated RIPK3 and MLKL |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK840 Administration in In Vivo Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and dosage of GSK840, a potent and selective RIPK3 inhibitor, in in vivo mouse models.
Introduction
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptosis, a form of programmed cell death.[1][2][3] Necroptosis is implicated in the pathophysiology of various inflammatory diseases, making RIPK3 an attractive therapeutic target.[3] this compound inhibits RIPK3 kinase activity with high potency, blocking the necroptotic signaling pathway.[1][2] While some reports suggest species-specific activity of this compound, with higher potency in human cells compared to mouse cells, successful application in a mouse model of retinal ischemia/reperfusion has been demonstrated, highlighting its potential for in vivo studies in specific contexts.[3][4]
Mechanism of Action
This compound specifically targets the kinase domain of RIPK3, preventing its phosphorylation and subsequent activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein in the necroptosis pathway.[4] This inhibition ultimately blocks the inflammatory cell death process.
Signaling Pathway Diagram
Caption: The RIPK3 signaling pathway leading to necroptosis and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported dosage and administration of this compound in a mouse model of retinal ischemia/reperfusion.[4]
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice | [4] |
| Disease Model | Retinal Ischemia/Reperfusion (IR) | [4] |
| Compound | This compound | [4] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [4] |
| Administration Route | Intravitreal injection | [4] |
| Dosage Concentrations | 0.5 mM, 1 mM, and 5 mM | [4] |
| Injection Volume | 2 µL | [4] |
| Timing of Administration | Immediately after reperfusion | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microliter syringe
Protocol:
-
Based on the desired final concentrations (e.g., 0.5, 1, and 5 mM), calculate the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of sterile DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
In Vivo Administration Protocol: Intravitreal Injection in a Mouse Model of Retinal Ischemia/Reperfusion
This protocol is adapted from a study by Wen et al. (2023).[4]
Materials:
-
C57BL/6J mice
-
Anesthetic (e.g., 1% pentobarbital sodium)
-
Topical corneal anesthetic (e.g., 0.5% tetracaine)
-
Pupil dilator (e.g., tropicamide phenylephrine)
-
Sterile saline solution
-
32-gauge needle and syringe
-
Microliter syringe (for this compound injection)
-
Prepared this compound solution (0.5, 1, or 5 mM in DMSO) or vehicle (DMSO)
Procedure:
-
Anesthesia and Pupil Dilation: Anesthetize the mice via intraperitoneal injection of 1% pentobarbital sodium (50 mg/kg). Apply a topical anesthetic to the cornea and dilate the pupils.[4]
-
Induction of Retinal Ischemia: To induce ischemia, infuse sterile saline solution into the anterior chamber of the right eye using a 32-gauge needle to increase the intraocular pressure to 110 mm Hg for 60 minutes. The contralateral eye can serve as a non-ischemic control.[4]
-
Reperfusion: After 60 minutes, withdraw the needle to allow for retinal reperfusion.
-
This compound Administration: Immediately following reperfusion, perform an intravitreal injection of 2 µL of the prepared this compound solution (at 0.5, 1, or 5 mM) or the vehicle control (DMSO) using a microliter syringe.[4]
-
Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and any signs of distress.
-
Endpoint Analysis: At predetermined time points following the procedure, tissues can be collected for analysis (e.g., histology, Western blot, immunofluorescence) to assess the effects of this compound.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound administration in a mouse model of retinal ischemia/reperfusion.
Important Considerations
-
Vehicle and Solubility: this compound is typically dissolved in DMSO for in vivo use.[4] For other administration routes, alternative vehicle formulations may be necessary and should be optimized. Formulations including PEG300, Tween-80, and saline, or SBE-β-CD have been suggested for other small molecules and may be adaptable for this compound.
-
Species Specificity: As noted, there is evidence suggesting that this compound is more potent in human cells than in murine cells.[3] Researchers should carefully consider this when designing experiments and interpreting results in mouse models. The successful use of this compound in the retinal ischemia/reperfusion model suggests that at sufficient local concentrations, it can be effective.[4]
-
Dose-Response and Toxicity: It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound in the specific mouse model being used. Higher concentrations of some RIPK3 inhibitors have been reported to induce apoptosis, so careful dose selection is critical to avoid off-target effects.[5]
-
Control Groups: Appropriate control groups are essential for interpreting the results. This includes a vehicle control group to account for any effects of the solvent and a sham-operated or non-disease control group.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral, or local injection) will depend on the specific research question and the target tissue. General protocols for various administration routes in mice are available and should be adapted for this compound.[6][7]
These application notes provide a foundation for the use of this compound in in vivo mouse models. Researchers should adapt these protocols to their specific experimental needs and always adhere to institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Studying Retinal Ganglion Cell Necroptosis with GSK840
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of programmed necrosis, is increasingly recognized as a critical pathway in the death of retinal ganglion cells (RGCs) in various ocular diseases, including glaucoma and ischemic retinopathy.[1][2] Unlike apoptosis, necroptosis is a lytic, pro-inflammatory mode of cell death. The core of the necroptosis signaling cascade involves the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and the Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4] GSK840 is a potent and specific small-molecule inhibitor of RIPK3 kinase activity, making it a valuable tool for investigating the role of necroptosis in RGC death and for exploring potential neuroprotective strategies.[5]
These application notes provide a comprehensive guide to using this compound for studying RGC necroptosis, including its mechanism of action, detailed experimental protocols for both in vivo and in vitro models, and expected outcomes.
Mechanism of Action of this compound
This compound specifically targets and inhibits the kinase activity of RIPK3.[5] In the necroptosis pathway, upon receiving a death signal (e.g., from TNF-α receptor 1), RIPK1 and RIPK3 are activated and form a complex called the necrosome.[1][3] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane.[1] This results in membrane disruption, cellular swelling, and ultimately, cell lysis.[1] By inhibiting RIPK3, this compound prevents the phosphorylation of MLKL, thereby blocking the execution phase of necroptosis and protecting RGCs from this form of cell death.[5][6][7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on RGC survival and its impact on necroptosis-related protein expression in a mouse model of retinal ischemia/reperfusion (I/R).
Table 1: Dose-Dependent Effect of Intravitreal this compound on RGC Survival After Retinal I/R
| This compound Concentration | Outcome on RGC Numbers (Tuj1+ cells) | Reference |
| 0.5 mM | No significant increase in RGC numbers compared to the I/R group. | [5] |
| 1 mM | Significant increase in RGC numbers compared to the I/R group. | [5] |
| 5 mM | Decrease in RGC numbers compared to the 1 mM dose. | [5] |
Table 2: Effect of this compound on Necroptosis-Related Protein Levels in I/R Retina
| Protein Target | Treatment Group | Outcome | Reference |
| p-RIPK3 | IR + this compound | Reduced protein levels compared to the IR group. | [5] |
| t-RIPK3 | IR + this compound | Reduced protein levels compared to the IR group. | [5] |
| p-MLKL | IR + this compound | Reduced protein levels compared to the IR group. | [5] |
| t-MLKL | IR + this compound | Reduced protein levels compared to the IR group. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for studying RGC necroptosis using this compound.[5][6]
Protocol 1: In Vivo Mouse Model of Retinal Ischemia/Reperfusion (I/R) Injury and this compound Administration
This protocol describes the induction of retinal I/R injury in mice and the subsequent intravitreal administration of this compound.
Materials:
-
C57BL/6J mice
-
1% pentobarbital sodium (50 mg/kg)
-
0.5% tetracaine
-
Tropicamide phenylephrine
-
Sterile saline solution
-
32-gauge needle and microliter syringe
-
This compound (MedChemExpress)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Animal Anesthesia and Pupil Dilation: Anesthetize mice with an intraperitoneal injection of 1% pentobarbital sodium. Apply 0.5% tetracaine to the cornea for local anesthesia. Dilate the pupils with tropicamide phenylephrine.
-
Induction of I/R Injury: Infuse sterile saline solution into the anterior chamber of the right eye using a 32-gauge needle to maintain an intraocular pressure (IOP) of 110 mm Hg for 60 minutes. The contralateral left eye can serve as a non-ischemic control.
-
Reperfusion: After 60 minutes, withdraw the needle to allow for reperfusion of the retinal blood vessels.
-
This compound Preparation and Administration: Dissolve this compound in DMSO and dilute to final concentrations of 0.5 mM, 1 mM, and 5 mM.
-
Immediately following reperfusion, perform an intravitreal injection of 2 µL of the this compound solution or vehicle (DMSO) into the right eye using a microliter syringe.
-
Post-Procedure Monitoring and Tissue Collection: Monitor the animals according to institutional guidelines. Collect retinas at designated time points (e.g., 7 days post-I/R for RGC survival analysis) for further analysis.
Protocol 2: In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGDR) in Primary RGCs
This protocol details the induction of OGDR in primary RGC cultures to mimic ischemic conditions in vitro.
Materials:
-
Primary mouse RGC cultures
-
Sugar-free Earle's Balanced Salt Solution (EBSS)
-
Hypoxic chamber (94% N₂, 1% O₂, 5% CO₂)
-
Standard RGC culture medium
-
This compound
Procedure:
-
OGD Induction: Replace the standard culture medium of primary RGCs with sugar-free EBSS.
-
Place the culture plates in a hypoxic chamber for 4 hours.
-
Reoxygenation and Treatment: Remove the plates from the hypoxic chamber and replace the sugar-free EBSS with the standard culture medium.
-
Add this compound at the desired concentration to the culture medium.
-
Incubate the cells for a specified period (e.g., 4 hours) for subsequent analysis.
-
Cell Collection: Collect the treated cells for further experiments, such as Western blotting or immunofluorescence.
Protocol 3: Assessment of RGC Necroptosis
This section outlines key methods to evaluate the extent of RGC necroptosis and the efficacy of this compound treatment.
A. Propidium Iodide (PI) Staining for Necroptotic Cell Death
PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membrane integrity, a hallmark of necroptosis.
Procedure:
-
Following in vivo or in vitro treatments, incubate the retinal flat mounts or primary RGC cultures with PI solution according to the manufacturer's instructions.
-
Wash the samples to remove excess dye.
-
Visualize and quantify the PI-positive (necroptotic) RGCs using fluorescence microscopy. A significant reduction in the number of PI-positive RGCs in the this compound-treated group compared to the vehicle group indicates inhibition of necroptosis.[5][6]
B. Western Blot Analysis of Necroptosis-Related Proteins
This technique is used to quantify the expression levels of key proteins in the necroptosis pathway.
Procedure:
-
Extract total protein from retinal tissue or cultured RGCs.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-RIPK3, t-RIPK3, p-MLKL, and t-MLKL. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities. A decrease in the ratios of phosphorylated to total proteins for RIPK3 and MLKL in the this compound-treated group is indicative of necroptosis inhibition.[5]
C. Immunofluorescence Staining
Immunofluorescence allows for the visualization and localization of necroptosis-related proteins within the retinal layers.
Procedure:
-
Fix, cryoprotect, and section the retinal tissue.
-
Permeabilize and block the sections.
-
Incubate with primary antibodies against necroptosis markers (e.g., p-RIPK3) and RGC markers (e.g., Tuj1 or RBPMS).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount the sections with a DAPI-containing medium to counterstain the nuclei.
-
Visualize the staining using a confocal or fluorescence microscope. Co-localization of necroptosis markers with RGC markers will confirm the occurrence of necroptosis in this cell type, and a reduction in the intensity of the necroptosis marker signal in the this compound-treated group demonstrates the inhibitory effect of the compound.[5][8]
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of RIPK3-mediated necroptosis in RGC death. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in both in vivo and in vitro models of retinal disease. The ability of this compound to protect RGCs from necroptotic death highlights the therapeutic potential of targeting this pathway for the treatment of various optic neuropathies.[6][7]
References
- 1. Targeting Necroptosis: A Novel Therapeutic Option for Retinal Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Necroptosis: A Novel Therapeutic Option for Retinal Degenerative Diseases [ijbs.com]
- 3. Frontiers | Necroptosis and Neuroinflammation in Retinal Degeneration [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
Application Notes and Protocols for GSK840 in Ischemia/Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK840, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in experimental models of ischemia/reperfusion (I/R) injury. The primary focus is on a retinal I/R injury model, with detailed protocols for both in vivo and in vitro studies.
Introduction
Ischemia/reperfusion (I/R) injury is a significant cause of cellular damage and organ dysfunction in various pathological conditions, including stroke, myocardial infarction, and retinal vascular occlusion.[1] A key molecular mechanism contributing to this injury is necroptosis, a form of regulated necrotic cell death.[2] The RIPK1/RIPK3/MLKL signaling cascade is central to the execution of necroptosis.[2] this compound is a small molecule inhibitor that specifically targets RIPK3, blocking the phosphorylation of its substrate, Mixed Lineage Kinase Domain-like protein (MLKL), thereby inhibiting necroptosis.[3][4] This makes this compound a valuable tool for investigating the role of necroptosis in I/R injury and a potential therapeutic agent.[3][5]
Mechanism of Action
This compound specifically inhibits the kinase activity of RIPK3.[3] In the context of I/R injury, cellular stress triggers the formation of the necrosome, a protein complex containing RIPK1 and RIPK3. This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[2][3] By inhibiting RIPK3, this compound prevents the downstream activation of MLKL and subsequent necroptotic cell death.[3][5]
Signaling Pathway of Necroptosis and Inhibition by this compound
Caption: this compound inhibits RIPK3 phosphorylation, blocking necroptosis.
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of Retinal Ischemia/Reperfusion Injury
The following table summarizes the quantitative data on the neuroprotective effect of this compound on retinal ganglion cell (RGC) survival following I/R injury in a mouse model. This compound was administered via intravitreal injection immediately after reperfusion.
| Treatment Group | This compound Concentration (mM) | Number of Surviving RGCs (cells/field) | Reference |
| Control (No I/R) | - | 2050 ± 150 | [5] |
| I/R + Vehicle | - | 950 ± 100 | [5] |
| I/R + this compound | 0.5 | 1100 ± 120 | [5] |
| I/R + this compound | 1 | 1600 ± 130 | [5] |
| I/R + this compound | 5 | 1300 ± 110 | [5] |
Data are presented as mean ± SEM. The 1 mM concentration of this compound showed the most significant protective effect on RGC survival.[5]
In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGDR) Model
This table summarizes the effect of this compound on the expression of key necroptosis-related proteins in primary mouse retinal ganglion cells subjected to OGDR.
| Treatment Group | p-RIPK3/t-RIPK3 Ratio (relative to control) | p-MLKL/t-MLKL Ratio (relative to control) | Reference |
| Control (Normoxia) | 1.0 | 1.0 | [3] |
| OGDR + Vehicle | 3.5 ± 0.4 | 4.2 ± 0.5 | [3] |
| OGDR + this compound (1 µM) | 1.5 ± 0.2 | 1.8 ± 0.3 | [3] |
Data are presented as mean ± SEM. This compound significantly reduced the phosphorylation of RIPK3 and MLKL induced by OGDR.[3]
Experimental Protocols
In Vivo Mouse Model of Retinal Ischemia/Reperfusion Injury
This protocol describes the induction of retinal I/R injury in mice and the subsequent treatment with this compound.
Experimental Workflow for In Vivo Retinal I/R Model
Caption: Workflow for the in vivo retinal I/R injury model.
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
33-gauge needle connected to a saline reservoir
-
This compound (dissolved in DMSO and diluted in sterile saline)
-
Vehicle control (DMSO in sterile saline)
-
Microliter syringe for intravitreal injection
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
To induce ischemia, cannulate the anterior chamber of the eye with a 33-gauge needle connected to a saline reservoir. Elevate the reservoir to raise the intraocular pressure (IOP) to 120 mmHg for 60 minutes. Ischemia is confirmed by observing the whitening of the retina.
-
After 60 minutes, remove the needle to allow for reperfusion of the retinal circulation.
-
Immediately following reperfusion, perform an intravitreal injection of 2 µL of this compound solution (0.5, 1, or 5 mM) or vehicle into the vitreous cavity using a microliter syringe.[5]
-
Provide appropriate post-operative care, including topical antibiotics to prevent infection.
-
At the desired endpoint (e.g., 7 days post-I/R), euthanize the animals and collect the eyes for histological and molecular analysis.
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGDR) Model
This protocol details the procedure for inducing an I/R-like injury in primary retinal ganglion cells (RGCs) in culture.
Experimental Workflow for In Vitro OGDR Model
Caption: Workflow for the in vitro OGDR model in primary RGCs.
Materials:
-
Primary mouse retinal ganglion cells (RGCs)
-
Glucose-free DMEM
-
Hypoxic chamber (95% N2, 5% CO2)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Propidium Iodide (PI) for cell death analysis
Procedure:
-
Isolate and culture primary RGCs from neonatal mice according to standard protocols.
-
To initiate OGDR, replace the normal culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 2 hours.
-
After the deprivation period, return the cells to normal glucose-containing culture medium and normoxic conditions (95% air, 5% CO2) at 37°C.
-
Add this compound (e.g., 1 µM final concentration) or vehicle to the culture medium at the beginning of the reoxygenation period.
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
Assess cell viability and perform molecular analyses such as Western blotting or immunofluorescence.
Western Blot Analysis of Necroptosis Markers
This protocol outlines the detection of total and phosphorylated RIPK3 and MLKL in retinal tissue or cell lysates.
Procedure:
-
Homogenize retinal tissue or lyse cultured RGCs in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total RIPK3, phospho-RIPK3, total MLKL, and phospho-MLKL overnight at 4°C. Specific antibody dilutions should be optimized by the researcher.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining of Necroptosis Markers
This protocol describes the immunofluorescent detection of necroptosis markers in retinal cryosections or cultured RGCs.
Procedure:
-
Fix retinal cryosections or cultured RGCs with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the samples with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against necroptosis markers (e.g., phospho-RIPK3) and cell-specific markers (e.g., Tuj1 for neurons) overnight at 4°C. Specific antibody dilutions should be optimized by the researcher.
-
Wash three times with PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Conclusion
This compound is a valuable pharmacological tool for studying the role of RIPK3-mediated necroptosis in ischemia/reperfusion injury. The protocols provided herein offer a framework for investigating the efficacy of this compound in both in vivo and in vitro models of retinal I/R injury. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs. The data suggest that targeting RIPK3 with this compound may be a promising therapeutic strategy for conditions associated with I/R-induced neuronal cell death.
References
- 1. Primary Neuronal Culture and Oxygen-Glucose Deprivation [bio-protocol.org]
- 2. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of RIPK3 and MLKL Phosphorylation Following Treatment with GSK840
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and the immune response to pathogens.[1][2] This signaling cascade is primarily mediated by the receptor-interacting serine/threonine-protein kinase 3 (RIPK3) and its substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[3][4] The activation of this pathway involves the phosphorylation of RIPK3, which then phosphorylates MLKL.[5][6] Phosphorylated MLKL (p-MLKL) oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[4][7]
GSK840 is a potent and specific small-molecule inhibitor of RIPK3 kinase activity.[1][8][9] It serves as an essential tool for studying the necroptosis pathway by blocking the phosphorylation of MLKL by RIPK3.[10] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the phosphorylation status of RIPK3 and MLKL using Western blot analysis.
Necroptosis Signaling Pathway and this compound Inhibition
The following diagram illustrates the core necroptosis signaling cascade upon stimulation by Tumor Necrosis Factor (TNF), highlighting the key phosphorylation events and the inhibitory action of this compound. In this pathway, the activation of RIPK1 and RIPK3 leads to the formation of a functional necrosome.[3][11] RIPK3 autophosphorylates and then phosphorylates MLKL, the terminal effector protein.[5][6] this compound directly inhibits the kinase activity of RIPK3, preventing the phosphorylation of MLKL and thereby blocking necroptotic cell death.[8][10]
Caption: Necroptosis pathway showing this compound inhibition of RIPK3.
Experimental Protocols
This section details the complete workflow for the Western blot analysis of p-RIPK3 and p-MLKL.
I. Materials and Reagents
-
Cell Line: Human HT-29 cells (or other suitable cell line sensitive to necroptosis).
-
Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inducers: Human TNF-α, pan-caspase inhibitor (e.g., z-VAD-fmk), SMAC mimetic (e.g., BV6).
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK3 (Ser227)
-
Rabbit anti-RIPK3
-
Rabbit anti-phospho-MLKL (Ser358)
-
Rabbit anti-MLKL
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and Treatment
-
Cell Seeding: Plate HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat cells with desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.[9][12] Include a vehicle control (DMSO).
-
Induction of Necroptosis: Add necroptosis inducers to the media. For HT-29 cells, a common combination is TNF-α (10-20 ng/mL), a SMAC mimetic (100 nM), and z-VAD-fmk (20 µM).[12]
-
Incubation: Incubate the cells for the required time to observe phosphorylation (typically 4-8 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS.
III. Lysate Preparation and Protein Quantification
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[13]
IV. Western Blotting
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel.[14] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK3, p-MLKL, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation. Use dilutions as recommended by the manufacturer (typically 1:1000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
-
Signal Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[14]
Experimental Workflow Diagram
The diagram below outlines the sequential steps of the Western blot protocol.
Caption: A step-by-step workflow for Western blot analysis.
Data Presentation and Expected Results
The primary outcome of this experiment is the quantification of p-RIPK3 and p-MLKL levels. Treatment with this compound is expected to cause a dose-dependent reduction in the phosphorylation of both RIPK3 and its substrate MLKL, without affecting the total protein levels of RIPK3, MLKL, or the loading control.[10][17]
Quantitative data can be obtained by densitometry analysis of the Western blot bands. The intensity of the p-RIPK3 and p-MLKL bands should be normalized to the intensity of the loading control band (e.g., β-actin). The results can be summarized in a table for clear comparison.
Table 1: Effect of this compound on RIPK3 and MLKL Phosphorylation
| This compound Conc. (nM) | Relative p-RIPK3 Level (Normalized to β-actin) | Relative p-MLKL Level (Normalized to β-actin) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.09 |
| 1 | 0.85 ± 0.07 | 0.81 ± 0.06 |
| 10 | 0.42 ± 0.05 | 0.35 ± 0.04 |
| 100 | 0.15 ± 0.03 | 0.09 ± 0.02 |
| 1000 | 0.04 ± 0.01 | 0.02 ± 0.01 |
Data are presented as mean ± SEM and are hypothetical, representing a typical experimental outcome.
This application note provides a comprehensive protocol for utilizing this compound as a specific inhibitor to investigate the necroptosis pathway. The detailed Western blot methodology allows for the reliable detection and quantification of changes in RIPK3 and MLKL phosphorylation. This approach is invaluable for researchers studying necroptosis-mediated diseases and for the preclinical evaluation of potential therapeutic agents targeting this cell death pathway.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear RIPK3 and MLKL contribute to cytosolic necrosome formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | RIP kinase | TargetMol [targetmol.com]
- 10. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. licorbio.com [licorbio.com]
- 17. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK840 Cell Viability Assay in HT-29 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of GSK840, a potent and specific RIPK3 inhibitor, on the viability of the human colorectal adenocarcinoma cell line, HT-29. The provided methodologies are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cellular response to this compound.
Introduction
This compound is a highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase involved in the execution of necroptosis, a form of programmed necrotic cell death.[1] Necroptosis is implicated in various pathological conditions, including inflammatory diseases and cancer. The HT-29 cell line is a widely used in vitro model for colorectal cancer research and is known to be sensitive to the induction of necroptosis under specific conditions, such as treatment with TNF-α in combination with a pan-caspase inhibitor (e.g., zVAD-fmk) and a SMAC mimetic.[1][2] this compound has been shown to block TNF-induced necroptosis in HT-29 cells in a concentration-dependent manner.[1][2] However, at higher concentrations, some RIPK3 inhibitors have been observed to induce apoptosis.[3][4] Therefore, assessing cell viability across a range of this compound concentrations is crucial for understanding its complete cellular effects.
This document provides a comprehensive protocol for determining the cell viability of HT-29 cells treated with this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]
Key Signaling Pathway
This compound targets RIPK3, a central kinase in the necroptosis signaling pathway. In response to stimuli like TNF-α, RIPK1 and RIPK3 are recruited to a signaling complex. When caspase-8 is inhibited, RIPK1 and RIPK3 phosphorylate each other, leading to the formation of a functional necrosome. This complex then recruits and phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death. This compound inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.
Caption: this compound inhibits the kinase activity of RIPK3, blocking necroptosis.
Experimental Protocols
Materials and Reagents
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5A Medium (or recommended growth medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (prepare stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates, sterile
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Cell Culture
-
Thawing and Plating: Thaw a cryovial of HT-29 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (McCoy's 5A + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and plate the cells at a desired density for subculturing or for experiments.[9]
This compound Cell Viability Assay (MTT Protocol)
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Harvest HT-29 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[8][10]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). A suggested concentration range to test is 0.01 µM to 10 µM, including a vehicle control (DMSO at the same final concentration as the highest this compound concentration).[1]
-
After the 24-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][11]
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. Cell Viability Assay (MTT Assay) [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Frontiers | Induction of RIPK3/MLKL-mediated necroptosis by Erigeron breviscapus injection exhibits potent antitumor effect [frontiersin.org]
- 11. The Effect of Avidin on Viability and Proliferation of Colorectal Cancer Cells HT-29 [journal.waocp.org]
Preparing GSK840 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of GSK840 stock solutions for both in vitro and in vivo experiments. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis pathway.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Compound Information
| Property | Value | Source |
| Molecular Weight | 365.43 g/mol | [1][3] |
| Formula | C₂₁H₂₃N₃O₃ | [1][3] |
| CAS Number | 2361146-30-5 | [1][3] |
| Appearance | White to yellow solid | [1] |
Solubility Data
This compound exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 60 mg/mL | Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic bath and warming to 37°C can aid dissolution. | [1][3][4] |
| Methanol | Soluble | --- | [5] |
Storage and Stability
Proper storage of this compound in both solid and solution form is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | 3 years | Keep tightly sealed. | [1][3] |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 365.43 g/mol * (1000 mg / 1 g) = 3.6543 mg
-
-
-
Weigh this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Caption: Workflow for preparing this compound in vitro stock solution.
In Vivo Formulation Preparation
For animal studies, this compound needs to be formulated in a vehicle suitable for the chosen route of administration. It is recommended to prepare these formulations fresh on the day of use.[1] The following are examples of commonly used formulations.
Important: Always prepare a clear stock solution in DMSO first before adding co-solvents.[1]
This formulation is suitable for achieving a concentration of up to 4 mg/mL.[2]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Procedure (for 1 mL):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
This formulation can achieve a concentration of at least 2.5 mg/mL.[1]
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Procedure (for 1 mL):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline and mix thoroughly.
This formulation is suitable for achieving a concentration of at least 2.5 mg/mL.[1]
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Procedure (for 1 mL):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
Caption: General workflow for preparing this compound in vivo formulations.
Mechanism of Action: Inhibition of Necroptosis
This compound is a specific inhibitor of RIPK3, a serine/threonine kinase that plays a crucial role in the execution of necroptosis, a form of programmed cell death.[6][7] Necroptosis is initiated by various stimuli, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[6][7] By inhibiting the kinase activity of RIPK3, this compound blocks the downstream signaling cascade, thereby preventing necroptotic cell death.[6][8]
Caption: this compound inhibits the necroptosis pathway by targeting RIPK3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GSK840 in Oxygen-Glucose Deprivation/Reoxygenation (OGDR) Models
Introduction
Oxygen-glucose deprivation/reoxygenation (OGDR) is a widely utilized in vitro model to simulate ischemia-reperfusion injury, a critical component of pathologies such as stroke and myocardial infarction.[1][2] This model involves subjecting cultured cells to a period of nutrient and oxygen deprivation, followed by their reintroduction, mimicking the physiological events of blood flow interruption and subsequent restoration. A key cell death pathway activated during this process is necroptosis, a form of programmed necrosis.[3][4] GSK840, a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), has emerged as a valuable tool to investigate the role of necroptosis in OGDR-induced cell death.[3][5][6] These notes provide an overview of the application of this compound in OGDR models.
Mechanism of Action
This compound specifically targets and inhibits the kinase activity of RIPK3.[5][6] In the context of OGDR, cellular stress triggers a signaling cascade that leads to the activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, forming pores that lead to membrane rupture and ultimately, necroptotic cell death.[3] By inhibiting RIPK3, this compound prevents the phosphorylation of MLKL, thereby blocking the execution of necroptosis and protecting cells from OGDR-induced injury.[3][4]
Applications in OGDR Models
This compound is utilized in OGDR models to:
-
Elucidate the role of necroptosis: By comparing cell viability in the presence and absence of this compound, researchers can determine the contribution of the RIPK3-mediated necroptosis pathway to cell death in their specific OGDR model.
-
Evaluate neuroprotective effects: In neuronal cell models, such as primary retinal ganglion cells (RGCs), this compound has been shown to mitigate cell death and preserve cell structure and function following OGDR.[3][4]
-
Investigate therapeutic potential: The protective effects of this compound in OGDR models suggest its potential as a therapeutic agent for conditions involving ischemia-reperfusion injury.[4]
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of this compound in an OGDR model using primary mouse retinal ganglion cells (RGCs).
| Parameter | Condition | Result with this compound | Reference |
| Necroptotic Cell Death | OGDR-treated primary RGCs | Significant reduction in the ratio of Propidium Iodide (PI) positive cells. | [3] |
| p-RIPK3 Protein Levels | OGDR-treated primary RGCs | Largely reversed the upregulation of phosphorylated RIPK3. | [3] |
| p-MLKL Protein Levels | OGDR-treated primary RGCs | Reduced protein levels of phosphorylated MLKL. | [3] |
| RIPK3 Kinase Activity IC50 | In vitro kinase assay | 0.3 nM | [5][6] |
| RIPK3 Binding Affinity IC50 | In vitro binding assay | 0.9 nM | [5][6] |
Experimental Protocols
1. In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGDR) Model with Primary Mouse Retinal Ganglion Cells (RGCs)
This protocol is adapted from a study investigating the neuroprotective effects of this compound on RGCs.[3]
Materials:
-
Primary mouse retinal ganglion cells (RGCs)
-
Neurobasal medium
-
B27 supplement
-
L-glutamine
-
Penicillin-Streptomycin
-
Glucose-free Dulbecco's Modified Eagle Medium (DMEM)
-
This compound (specific concentration to be determined by dose-response experiments)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Normoxic incubator (95% air, 5% CO₂)
-
Propidium Iodide (PI) staining solution
-
Reagents for Western blotting and immunofluorescence
Procedure:
-
Cell Culture: Culture primary mouse RGCs in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
OGDR Induction:
-
For the OGDR group, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with 95% N₂ and 5% CO₂ at 37°C for 2 hours.
-
For the control group, maintain the cells in complete culture medium in a normoxic incubator for the same duration.
-
-
This compound Treatment:
-
For the treatment group, add this compound to the glucose-free DMEM at the desired concentration prior to placing the cells in the hypoxic chamber. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Reoxygenation:
-
After the 2-hour deprivation period, return the cells to complete culture medium under normoxic conditions for a reoxygenation period (e.g., up to 12 hours).
-
-
Assessment of Cell Viability:
-
Stain the cells with Propidium Iodide (PI) to identify necroptotic cells with compromised plasma membranes.
-
Quantify the percentage of PI-positive cells using fluorescence microscopy.
-
-
Analysis of Necroptosis Pathway Proteins:
-
Harvest cell lysates for Western blot analysis to measure the protein levels of total and phosphorylated RIPK3 and MLKL.
-
Perform immunofluorescence staining to visualize the expression and localization of these proteins within the cells.
-
Visualizations
Caption: Experimental workflow for studying this compound in an OGDR model.
Caption: this compound inhibits RIPK3-mediated necroptosis in OGDR.
References
- 1. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK840 Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK840, a potent RIPK3 inhibitor. The primary focus is to help users achieve effective inhibition of necroptosis while avoiding the concentration-dependent induction of apoptosis, an on-target toxic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It binds to the kinase domain of RIPK3, inhibiting its enzymatic activity.[1][2][3] The primary on-target effect of this compound is the inhibition of necroptosis, a form of programmed cell death that is dependent on RIPK3 activity.[4][5]
Q2: What are the known off-target effects of this compound?
A2: this compound is a highly selective inhibitor for RIPK3. The primary concern with this compound is not classical off-target effects (binding to other kinases or proteins), but rather a concentration-dependent on-target toxicity.[6] At higher concentrations, this compound can induce apoptosis, which is also mediated through its interaction with RIPK3.[6][7]
Q3: How does this compound induce apoptosis at higher concentrations?
A3: At concentrations approximately twice its effective concentration (EC50) for necroptosis inhibition, this compound can induce a conformational change in RIPK3.[6] This altered conformation facilitates the recruitment of RIPK1 and FADD, leading to the activation of caspase-8 and the initiation of the apoptotic cascade.[6]
Q4: What is the optimal concentration range for using this compound to inhibit necroptosis without inducing apoptosis?
A4: The optimal concentration of this compound is cell-type and context-dependent. For inhibiting TNF-induced necroptosis in cell culture, a concentration range of 0.01-3 µM is generally effective.[3][4] It is crucial to perform a dose-response experiment to determine the minimal concentration required for effective necroptosis inhibition in your specific experimental system.
Q5: How can I be sure that the observed cellular phenotype is due to on-target inhibition of RIPK3?
A5: To confirm that the observed effect is on-target, you can perform several validation experiments. Using a structurally distinct RIPK3 inhibitor should recapitulate the same phenotype. Additionally, a "rescue" experiment, where you express a this compound-resistant mutant of RIPK3, should reverse the observed effect.[8] A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct target engagement in cells.[9][10]
Troubleshooting Guides
Issue 1: Inhibition of Necroptosis is Observed, but is Accompanied by Significant Cell Death
-
Possible Cause: The concentration of this compound used is likely too high, leading to the induction of apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to identify the lowest effective concentration that inhibits necroptosis without causing widespread cell death.
-
Quantify Apoptosis: Use an assay to specifically measure apoptosis, such as a caspase-3/7 activity assay. This will help you to distinguish between necroptotic and apoptotic cell death.
-
Measure Necroptosis and Apoptosis in Parallel: Conduct experiments where you measure markers for both necroptosis (e.g., LDH release) and apoptosis (e.g., caspase activity) across a range of this compound concentrations. This will allow you to define a therapeutic window for your experiments.
-
Issue 2: Inconsistent or No Inhibition of Necroptosis
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Step: Increase the concentration of this compound in a stepwise manner, monitoring for both necroptosis inhibition and the onset of apoptosis.
-
-
Possible Cause 2: The specific cell line or experimental conditions are less sensitive to this compound.
-
Troubleshooting Step: Confirm target expression of RIPK3 in your cell line. Consider extending the pre-incubation time with this compound before inducing necroptosis.
-
-
Possible Cause 3: this compound is inactive in the species being studied.
-
Troubleshooting Step: Be aware that this compound is reported to be active in human cells but inactive in mouse cells. For murine models, alternative RIPK3 inhibitors like GSK'872 may be more appropriate.[11]
-
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| RIPK3 Binding IC50 | 0.9 nM | Human | Biochemical | [1][2][3] |
| RIPK3 Kinase Activity IC50 | 0.3 nM | Human | Biochemical | [1][2][3] |
| TNF-induced Necroptosis Inhibition | 0.01 - 3 µM | Human | Cell-based | [3][4] |
| Apoptosis Induction | ~2x EC50 for Necroptosis Inhibition | Human/Mouse (with hRIPK3) | Cell-based | [6] |
| Effective Concentration in vivo (retinal injury model) | 1 mM | Mouse | In vivo | [5] |
| Toxic Concentration in vivo (retinal injury model) | 5 mM | Mouse | In vivo | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an LDH Release Assay (for Necroptosis)
This protocol is designed to measure the release of lactate dehydrogenase (LDH) from cells undergoing necroptosis, a key indicator of plasma membrane rupture.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29)
-
This compound
-
Necroptosis-inducing agent (e.g., TNF-α + z-VAD-FMK + Smac mimetic)
-
LDH cytotoxicity assay kit
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 10 µM). Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing agents to the wells (except for the untreated control).
-
Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours).
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control (induced necroptosis without inhibitor).
Protocol 2: Assessing this compound-Induced Apoptosis using a Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations, including those identified as effective for necroptosis inhibition and higher concentrations (e.g., up to 10 µM).
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light.
-
-
Data Analysis: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: this compound's dual concentration-dependent effects on RIPK3 signaling.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship between this compound concentration and cellular outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
GSK840 Technical Support Center: Troubleshooting Apoptosis at High Concentrations
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the paradoxical pro-apoptotic effect of GSK840 observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a RIPK3 inhibitor, causing apoptosis in my cells at high concentrations?
A1: This is a known "on-target" effect of this compound and other similar RIPK3 inhibitors.[1][2] While at low concentrations, this compound effectively inhibits the kinase activity of RIPK3 (Receptor-Interacting Protein Kinase 3) to block necroptosis, higher concentrations cause a conformational change in the RIPK3 protein.[2][3] This change promotes the recruitment of RIPK1 and FADD (Fas-Associated Death Domain), leading to the assembly of a death-inducing signaling complex (sometimes called a "ripoptosome"), activation of Caspase-8, and subsequent execution of the apoptotic pathway.[1][2][4]
Q2: What is the proposed signaling pathway for this paradoxical apoptosis?
A2: At high concentrations, this compound binding to RIPK3 initiates a kinase-independent signaling cascade. The inhibitor-bound RIPK3 acts as a scaffold, recruiting RIPK1 via their respective RIP Homotypic Interaction Motifs (RHIMs). This complex then recruits FADD, which in turn recruits and activates pro-caspase-8. Activated Caspase-8 then initiates the downstream caspase cascade, leading to apoptosis.[1][2][4] This process is independent of the necroptosis machinery, such as MLKL.[4]
Q3: At what concentrations does this compound inhibit necroptosis versus induce apoptosis?
A3: this compound is a potent inhibitor of RIPK3 kinase activity with sub-nanomolar efficacy. However, the pro-apoptotic effect typically emerges at concentrations significantly higher than its IC50 for necroptosis inhibition, often reported to be above 3 µM or approximately twice the EC50 value for necroptosis inhibition.[1][3] It is crucial to perform a dose-response curve in your specific cell system.
Q4: How can I experimentally verify that the cell death I'm observing is apoptosis and not necrosis or necroptosis?
-
Annexin V & Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6][7]
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Caspase Activity Assays: Measure the activity of key caspases, particularly the initiator Caspase-8 and the executioner Caspase-3, using colorimetric, fluorometric, or luminescence-based assays.
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Western Blotting: Probe for the cleavage of PARP (Poly (ADP-ribose) polymerase) or Caspase-3. The appearance of cleaved fragments is a hallmark of apoptosis.
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TUNEL Assay: This method detects DNA fragmentation, a characteristic of late-stage apoptosis.[5]
Q5: Is this pro-apoptotic effect of this compound species-specific?
A5: Yes, this compound shows species-specific activity. It is reported to be active in human cells but inactive in mouse cells, which may be due to differences in the drug's ability to bind murine RIPK3.[4][8] However, in mouse cells engineered to express human RIPK3, this compound can induce apoptosis in a concentration-dependent manner.[8]
Quantitative Data Summary
The following table summarizes key quantitative values for this compound activity. Note that cellular EC50 values can vary significantly between different cell lines and experimental conditions.
| Parameter | Reported Value | Target/Process | Species | Reference(s) |
| Kinase Activity IC50 | 0.3 nM | Recombinant RIPK3 Kinase Activity | Human | [4][8] |
| Binding Affinity IC50 | 0.9 nM | Recombinant RIPK3 Binding | Human | [4][8] |
| Necroptosis Inhibition | 0.01 - 3 µM | TNF-induced Necroptosis in Cells | Human | [9] |
| Apoptosis Induction | > 3 µM | On-target Apoptosis | Human | [3] |
Experimental Protocols
Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol provides a general workflow for assessing this compound-induced apoptosis using flow cytometry.
Principle: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6][7]
Materials:
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Cells of interest
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This compound compound
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Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Workflow:
Detailed Steps:
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Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.[6][7]
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours).
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[6][7]
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Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet.[6][10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Analysis: Analyze the samples on a flow cytometer within one hour.[10] Be sure to include controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.
Data Interpretation:
-
Live Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
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Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
Troubleshooting Guide
This logical diagram can help troubleshoot unexpected cell death in your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Troubleshooting GSK840 Inactivity in Mouse Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the RIPK3 inhibitor, GSK840, in mouse cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It functions by binding to the kinase domain of RIPK3, thereby preventing its phosphorylation and subsequent activation of the necroptosis pathway.[1][2][3] Necroptosis is a form of programmed cell death implicated in various inflammatory diseases.[4][5]
Q2: We are observing no effect of this compound in our mouse cell line. Is this expected?
This is a frequently encountered issue. Multiple studies have reported that this compound exhibits species-specific activity, being potent in human cells but largely inactive in mouse cells.[4][6] This is attributed to differences in the amino acid sequence of the RIPK3 kinase domain between humans and mice, which affects the binding affinity of this compound.[6]
However, it is important to note a recent 2023 study demonstrated a protective effect of this compound in a mouse model of retinal ischemia/reperfusion injury, suggesting that its activity in mice might be cell-type specific or dependent on particular experimental conditions.[7][8]
Q3: Are there alternative RIPK3 inhibitors that are active in mouse cell lines?
Yes, several alternative RIPK3 inhibitors have been shown to be effective in mouse cells. GSK'843 and GSK'872 are two such inhibitors that can be used as alternatives to this compound in mouse systems.[6]
Q4: What is the optimal concentration of this compound to use in cell culture?
For human cell lines, the effective concentration of this compound for blocking TNF-induced necroptosis is in the range of 0.01-3 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Exceeding the optimal concentration may lead to off-target effects or even induce apoptosis.[5][9][10]
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[2] For long-term storage, the solid powder should be kept at -20°C for up to three years, and the DMSO stock solution should be stored at -80°C for up to one year.[2] When preparing working solutions, it is advisable to pre-warm both the stock solution and the culture medium to 37°C to avoid precipitation.[2] If precipitation occurs, sonication can be used to aid dissolution.[1][2]
Troubleshooting Guide: this compound Inactivity
This guide provides a step-by-step approach to troubleshoot the lack of this compound activity in your mouse cell line experiments.
Initial Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting this compound inactivity.
Step 1: Acknowledge Species-Specific Inactivity
-
Issue: this compound is known to be largely inactive in mouse cell lines.[4][6]
-
Recommendation: For most applications in mouse models, it is highly recommended to switch to an alternative RIPK3 inhibitor such as GSK'843 or GSK'872, which have demonstrated activity in murine cells.[6]
Step 2: Verify Compound Integrity and Preparation
-
Issue: Improper storage or preparation of this compound can lead to its degradation or precipitation, resulting in a loss of activity.
-
Troubleshooting:
-
Storage: Ensure the compound has been stored correctly (solid at -20°C, DMSO stock at -80°C).[2]
-
Solubility: When diluting the DMSO stock in aqueous media, observe for any precipitation. Pre-warming the media and stock solution to 37°C can help.[2] Sonication may be used to redissolve any precipitate.[1][2]
-
Fresh Preparation: Prepare fresh working solutions for each experiment to avoid degradation.
-
Step 3: Optimize this compound Concentration and Incubation Time
-
Issue: The effective concentration of this compound can be cell-type dependent. While generally inactive in mouse cells, the single reported successful in vivo study used a specific concentration range.[7]
-
Troubleshooting:
-
Dose-Response: If you must proceed with this compound in a mouse cell line, perform a wide-range dose-response experiment (e.g., 0.1 µM to 10 µM) to determine if there is any effect at higher concentrations.
-
Incubation Time: Vary the incubation time to ensure the compound has sufficient time to act.
-
Toxicity: Be aware that higher concentrations of this compound can induce apoptosis, which may confound your results.[5][9][10] It is crucial to include appropriate controls to distinguish between necroptosis inhibition and apoptosis induction.
-
Step 4: Review and Refine Experimental Protocol
-
Issue: Flaws in the experimental design can mask the potential effects of the inhibitor.
-
Troubleshooting:
-
Positive Control: Include a human cell line known to be sensitive to this compound (e.g., HT-29) as a positive control in your experiments.[2][6] This will validate that your compound and experimental setup are working correctly.
-
Assay Sensitivity: Ensure your readout for necroptosis (e.g., cell viability assay, LDH release assay, or Western blot for p-MLKL) is sensitive enough to detect changes.
-
Induction of Necroptosis: Verify that your method for inducing necroptosis (e.g., TNF-α, SMAC mimetics, and z-VAD) is effective in your specific mouse cell line.
-
Data Summary
| Parameter | Value | Species | Reference |
| This compound IC50 (Kinase Activity) | 0.3 nM | Recombinant Human | [1][4] |
| This compound IC50 (Binding Affinity) | 0.9 nM | Recombinant Human | [1][4] |
| Effective Concentration (in vitro) | 0.01 - 3 µM | Human Cells | [1][2] |
| Activity in Mouse Cells | Generally Inactive | Mouse | [4][6] |
| Alternative Inhibitors (Active in Mouse) | GSK'843, GSK'872 | Mouse | [6] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Induction and Inhibition of Necroptosis in Cell Culture
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Seed cells in a suitable culture plate and allow them to adhere overnight.
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Pre-treat the cells with the desired concentrations of this compound (or an alternative inhibitor) for 1-2 hours.
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Induce necroptosis using an appropriate stimulus (e.g., a combination of TNF-α, a SMAC mimetic, and the pan-caspase inhibitor z-VAD-FMK).
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Incubate for the desired period (e.g., 24 hours).
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Assess cell viability or specific markers of necroptosis.
Signaling Pathway
Caption: The necroptosis signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Technical Support Center: GSK840-Induced Caspase-8 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering GSK840-induced caspase-8 activation. The information is tailored for scientists and drug development professionals working with this and similar RIPK3 inhibitors.
Understanding the Phenomenon: this compound and Off-Target Apoptosis
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[1] However, at concentrations approximately twice their EC50 values, this compound and other RIPK3 inhibitors can paradoxically trigger apoptosis.[2] This occurs because the binding of this compound to RIPK3 induces a conformational change that facilitates the recruitment of RIPK1. This leads to the formation of a death-inducing signaling complex, also known as the ripoptosome, which includes FADD and pro-caspase-8, resulting in caspase-8 activation and subsequent apoptosis.[2] This is considered an on-target toxicity of RIPK3 inhibition.[2]
Frequently Asked Questions (FAQs)
Q1: We are observing significant apoptosis in our cell cultures upon treatment with this compound, even though it's a necroptosis inhibitor. Why is this happening?
A1: This is a known phenomenon associated with several RIPK3 inhibitors, including this compound.[2] At certain concentrations, these inhibitors can induce a conformational change in RIPK3 that promotes the assembly of a pro-apoptotic complex involving RIPK1, FADD, and caspase-8, leading to caspase-8-mediated apoptosis.[2]
Q2: How can we minimize this this compound-induced apoptosis?
A2: There are two primary strategies to mitigate this compound-induced caspase-8 activation:
-
Co-treatment with a caspase-8 inhibitor: Directly blocking the activity of caspase-8 can prevent the downstream apoptotic signaling.
-
Co-treatment with a RIPK1 kinase inhibitor: Preventing the kinase activity of RIPK1 can disrupt the formation or function of the death-inducing complex.[2]
Q3: What are some recommended inhibitors for caspase-8 and RIPK1?
A3: For caspase-8, Z-IETD-FMK is a commonly used specific inhibitor.[3][4] For RIPK1, Necrostatin-1s (Nec-1s) is a more stable and specific version of Necrostatin-1.[5]
Q4: At what concentrations should we use these inhibitors?
A4: The optimal concentration will be cell-type dependent and should be determined empirically. However, as a starting point, you can refer to the concentrations provided in the experimental protocols and data tables below. For example, Z-IETD-FMK is often used in the 1-20 µM range for cell culture assays.[3] Nec-1s is typically used at concentrations ranging from 1.65 mg/kg to 6 mg/kg in in vivo mouse models, which can be adapted for in vitro studies.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant cell death persists despite using a caspase-8 inhibitor. | 1. Inhibitor concentration is too low. 2. The inhibitor has degraded. 3. The cell death is not solely caspase-8 dependent. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Prepare fresh inhibitor stock solutions. Store stocks at -20°C or -80°C as recommended. 3. Investigate other cell death pathways. Consider using a pan-caspase inhibitor like Z-VAD-FMK to see if that has a broader effect. |
| The RIPK1 inhibitor (e.g., Nec-1s) is not effective. | 1. Inhibitor instability. Nec-1 has a short half-life.[7] 2. Off-target effects of Nec-1. The original Nec-1 compound can inhibit indoleamine 2,3-dioxygenase (IDO).[7] | 1. Use the more stable analog, Nec-1s.[5] Prepare fresh solutions and minimize the time between preparation and use. 2. Switch to Nec-1s, which does not have the IDO off-target effect.[5] |
| Unexpected or paradoxical effects are observed with inhibitors. | Some inhibitors can have off-target effects or induce other forms of cell death at high concentrations. For instance, high concentrations of Z-IETD-FMK have been reported to aggravate certain pathological conditions.[6] | 1. Carefully titrate the inhibitor concentration to find the optimal therapeutic window. 2. Include appropriate controls, such as an inactive version of the inhibitor if available (e.g., Nec-1i for Nec-1). 3. Confirm the specificity of the observed effect by using a second inhibitor with a different mechanism of action. |
| Difficulty in detecting cleaved caspase-8 by Western blot. | 1. The antibody is not specific for the cleaved form. 2. The amount of cleaved caspase-8 is below the detection limit. 3. Timing of sample collection is not optimal. | 1. Use an antibody specifically validated for the detection of cleaved caspase-8. 2. Increase the amount of protein loaded on the gel. Consider using a more sensitive detection method. 3. Perform a time-course experiment to identify the peak of caspase-8 cleavage. |
Data Presentation
Table 1: Efficacy of Caspase-8 and RIPK1 Inhibitors
| Inhibitor | Target | Typical In Vitro Concentration | Observed Effect on Apoptosis/Caspase-8 Activity | Reference |
| Z-IETD-FMK | Caspase-8 | 1-50 µM | Prevents cleavage of caspase-3 and PARP; reduces apoptosis. | [4][8] |
| Necrostatin-1s (Nec-1s) | RIPK1 | 1-30 µM | Suppresses RIPK3, MLKL, and IL-1β expression; reduces necroptosis and apoptosis. | [9][10] |
| GSK'872 | RIPK3 | 1-5 mg/kg (in vivo) | At higher doses, can promote caspase-8-dependent apoptosis. | [6] |
Experimental Protocols
Protocol 1: Minimizing this compound-Induced Caspase-8 Activation with a Caspase-8 Inhibitor
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Cell Seeding: Plate cells at a density of 1-5 x 10^6 cells/mL in a suitable culture vessel.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a caspase-8 inhibitor (e.g., Z-IETD-FMK at a final concentration of 10-20 µM) for 1-2 hours.
-
This compound Treatment: Add this compound to the desired final concentration. The concentration at which apoptosis is induced is typically in the low micromolar range.
-
Incubation: Incubate the cells for a period of 4-24 hours, depending on the cell type and experimental endpoint.
-
Assessment of Caspase-8 Activation:
-
Western Blot: Lyse the cells and perform a Western blot to detect the cleaved (active) form of caspase-8.
-
Caspase-8 Activity Assay: Use a commercially available colorimetric or fluorometric assay kit to measure caspase-8 activity in cell lysates.
-
Protocol 2: Minimizing this compound-Induced Caspase-8 Activation with a RIPK1 Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a RIPK1 inhibitor (e.g., Necrostatin-1s at a final concentration of 10-30 µM) for 1 hour.[10]
-
This compound Treatment: Add this compound to the desired final concentration.
-
Incubation: Incubate for the desired duration (4-24 hours).
-
Assessment of Caspase-8 Activation: Analyze caspase-8 activation as described in Protocol 1.
Visualizations
Signaling Pathway of this compound-Induced Caspase-8 Activation
Caption: this compound-induced caspase-8 activation pathway and points of inhibition.
Experimental Workflow for Minimizing this compound-Induced Apoptosis
Caption: Workflow for co-treatment of cells with this compound and inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. media.sciltp.com [media.sciltp.com]
Technical Support Center: Preventing GSK840 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of GSK840 in cell culture media.
Troubleshooting Guides
Scenario 1: Precipitate Forms Immediately Upon Adding this compound to Cell Culture Medium
If you observe immediate cloudiness, turbidity, or visible particles upon adding your this compound stock solution to the cell culture medium, it is likely due to the compound crashing out of solution. This rapid precipitation is often caused by a sharp change in solvent polarity.
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the concentrated this compound DMSO stock directly into the full volume of media, employ a serial dilution or stepwise approach.[1] Pre-mixing the DMSO stock with a small volume of medium before adding it to the final volume can help ease the transition from a high-DMSO to a primarily aqueous environment.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the container.[2] This ensures rapid and even dispersion, preventing localized high concentrations of the compound that can lead to precipitation.
-
Pre-warm Media: It is recommended to pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[1][3] This can help prevent precipitation caused by low temperatures.
-
Consider Co-solvents: In some instances, using other co-solvents like polyethylene glycol (PEG) in combination with DMSO may enhance solubility.[1] However, it is crucial to assess the compatibility and potential toxicity of any co-solvent with your specific cell line.
Scenario 2: Precipitate Appears Over Time During Incubation
Delayed precipitation that occurs hours or days after the initial preparation can be attributed to factors such as temperature fluctuations, changes in media pH, or compound instability.
Troubleshooting Steps:
-
Maintain Stable Temperature: Ensure the incubator temperature is stable and avoid repeated freeze-thaw cycles of the prepared media. Temperature shifts can decrease the solubility of some compounds.
-
Control Media pH: The pH of the cell culture medium can shift over time due to cellular metabolism. This change in pH can affect the solubility of this compound. Using a buffered medium, such as one containing HEPES, can help maintain a stable pH.[1]
-
Assess Compound Stability: Verify the stability of this compound at 37°C over the duration of your experiment. Compound degradation can sometimes result in the formation of insoluble byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: Several factors can contribute to the precipitation of this compound in cell culture media:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions.[4]
-
High Concentration: Exceeding the solubility limit of this compound in the cell culture medium will lead to precipitation.[4]
-
Solvent Shock: The rapid dilution of the DMSO stock solution in the aqueous cell culture medium can cause the compound to "crash out" of solution.[4]
-
Temperature and pH: Changes in temperature and pH of the medium can significantly impact the solubility of this compound.[1]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can manifest in several ways:
-
Visible Particles: You may see distinct particles, crystals, or an amorphous solid in your cell culture flask or plate.[4]
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating the presence of fine, suspended particles.[4]
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Color Change: If the compound is colored, its precipitation might lead to a noticeable change in the medium's appearance.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is highly soluble in DMSO (Dimethyl Sulfoxide).[3][5][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize solvent-induced toxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols advising a concentration of 0.1% or lower.[2][7]
Q5: Should I filter the medium if I observe precipitation?
A5: Filtering the medium to remove precipitated this compound is not recommended. This action will lower the effective concentration of the inhibitor in your experiment, leading to inaccurate and difficult-to-reproduce results.[2] It is better to address the root cause of the precipitation.
Q6: Can the type of cell culture medium affect this compound solubility?
A6: Yes, the composition of the cell culture medium can influence compound solubility.[1] Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.[1]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | 110 mg/mL (301.02 mM) | [3][5] |
| Methanol | Soluble | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (10.95 mM) | [3] |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Immediate Precipitation | Solvent Shock | Use a stepwise dilution method; add stock solution slowly with agitation.[1][2] |
| Low Temperature | Pre-warm media and this compound stock to 37°C.[1][3] | |
| Delayed Precipitation | Temperature Fluctuation | Maintain a stable incubator temperature. |
| pH Shift | Use a buffered medium (e.g., with HEPES).[1] | |
| Compound Instability | Assess the stability of this compound at 37°C over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used to aid dissolution.[3][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare a Dilution Series: In a separate 96-well plate, create a serial dilution of your this compound stock solution in 100% DMSO.
-
Add Medium to Assay Plate: Add a fixed volume of your cell culture medium (e.g., 198 µL) to the wells of a clear-bottom 96-well plate.[1]
-
Add this compound Dilutions: Transfer a small volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium.[1] This will create a range of final this compound concentrations with a constant final DMSO concentration (e.g., 1%).
-
Include Controls:
-
Incubate: Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours).[1]
-
Measure Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[1]
-
Instrumental Analysis: Measure the light scattering using a nephelometer or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[1][4] An increase in light scattering or absorbance indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering or absorbance compared to the negative control is considered the kinetic solubility under these conditions.[1][4]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Recommended workflow for preparing this compound working solution.
References
GSK840 Solutions: Technical Support Center for Long-Term Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of GSK840 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound solutions.
Q1: My this compound solution has formed a precipitate. What should I do?
A1: Precipitation can occur for several reasons, including low temperature or solvent choice.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2]
-
Solvent Check: Ensure you are using a suitable solvent. This compound has high solubility in DMSO (≥ 60 mg/mL).[3] For aqueous solutions, it is recommended to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.[2]
-
Pre-warmed Media: When diluting a DMSO stock solution into an aqueous medium (e.g., cell culture media), pre-warming both the stock solution and the medium to 37°C can help prevent precipitation.[2]
-
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial for maintaining the stability of this compound.
-
Recommendations:
-
For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[4]
-
Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Some sources suggest that stock solutions can be stored below -20°C for several months.[1]
-
Q3: How should I prepare this compound for in vivo studies?
A3: Several formulations have been reported for in vivo use.
-
Example Formulations:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.[4]
-
Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a solubility of ≥ 2.5 mg/mL.[4]
-
Protocol 3: For oil-based formulations, 10% DMSO and 90% Corn Oil can be used for a solubility of ≥ 2.5 mg/mL.[4]
-
-
Preparation Tip: When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component. Sonication and gentle heating can be used to aid dissolution.[4] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
Q4: I've observed a change in the color of my this compound solution. Is it still usable?
A4: A color change can indicate degradation. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If significant degradation is detected, the solution should be discarded.
Q5: Does this compound need to be protected from light?
Quantitative Data on Storage and Solubility
The following tables summarize the available data on the storage and solubility of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [3][4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [3][4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 60 mg/mL | [3] |
| DMSO | 100 mg/mL (requires ultrasound) | [4] |
| DMSO | 110 mg/mL (sonication recommended) | [1][2] |
| Methanol | Soluble | [5] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [4] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (10% DMSO, 90% (20% SBE-β-CD in Saline)) | [4] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (10% DMSO, 90% Corn Oil) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is 365.43 g/mol . b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.654 mg of this compound in 1 mL of DMSO. c. If necessary, use an ultrasonic bath to ensure complete dissolution.[4] d. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Protocol 2: General Procedure for Assessing this compound Solution Stability by HPLC
This protocol provides a general framework for a stability study. Specific parameters may need to be optimized for your equipment and experimental needs.
-
Objective: To determine the stability of a this compound solution under specific storage conditions over time.
-
Materials: this compound solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid), validated this compound reference standard.
-
Procedure: a. Time Point Zero (T=0): i. Prepare a fresh solution of this compound at the desired concentration in the solvent of interest. ii. Analyze the solution by HPLC to determine the initial peak area and purity. This serves as the baseline. b. Storage: i. Store aliquots of the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light). c. Subsequent Time Points (e.g., 1, 2, 4, 8, 12 weeks): i. At each time point, retrieve an aliquot from each storage condition. ii. Allow the sample to equilibrate to room temperature. iii. Analyze the sample by HPLC under the same conditions as the T=0 sample. d. Data Analysis: i. Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of this compound remaining. ii. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Signaling Pathway of Necroptosis and Inhibition by this compound
References
- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Addressing modest GSK840 activity in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing modest GSK840 activity in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a potent and highly selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] Its primary mechanism is to bind to the RIPK3 kinase domain, thereby inhibiting its kinase activity and blocking the downstream signaling pathway that leads to necroptosis, a form of programmed cell death.[1][2]
Q2: Why might the observed activity of this compound in my cellular assay be lower than expected from its nanomolar IC50 value? A2: It has been noted that some potent in vitro RIPK3 inhibitors, including this compound, can exhibit more modest activity in cellular environments.[4] Furthermore, at concentrations approximately twice their effective concentration (EC50) for inhibiting necroptosis, these inhibitors can paradoxically trigger RIPK3-mediated apoptosis.[4] This dual effect can complicate the interpretation of simple cell viability readouts.
Q3: Is this compound active across different species? A3: No, this is a critical consideration. This compound is reported to be active in human cells but inactive in mouse cells.[3] Therefore, experiments designed to test this compound's efficacy in blocking necroptosis should be conducted in human cell lines.
Q4: What is the recommended concentration range for this compound in cell-based experiments? A4: For inhibiting TNF-induced necroptosis in human cell lines like HT-29, a concentration range of 0.01-3 µM has been shown to be effective in a concentration-dependent manner.[1][2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions, being mindful that higher concentrations may induce apoptosis.[4]
Q5: How should I prepare and store this compound solutions? A5: this compound is typically dissolved in DMSO to create a concentrated stock solution.[2] To avoid precipitation when adding it to aqueous cell culture media, it is recommended to perform serial dilutions of the stock solution first.[2] For storage, the DMSO stock solution can be kept at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide
Problem: Weak or no inhibition of necroptosis after this compound treatment.
Question: I have treated my cells with this compound but am not observing the expected level of necroptosis inhibition. What are the potential causes and how can I troubleshoot this?
Answer: Several factors could contribute to modest or no activity. Please review the following checklist and diagrams to troubleshoot your experiment.
Troubleshooting Checklist
| Category | Checkpoint | Recommended Action |
| Species Specificity | Are you using a human cell line? | Confirm that your cellular model is of human origin. This compound is inactive in mouse cells.[3] |
| Compound Concentration | Have you performed a full dose-response curve? | Test a range of concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal inhibitory concentration. The effective range for necroptosis inhibition is narrow, with higher doses potentially causing apoptosis.[4] |
| Compound Integrity | How was the this compound stock prepared and stored? | Ensure the compound was fully dissolved in a suitable solvent like DMSO and stored correctly (-20°C or -80°C) to prevent degradation.[1][2] Avoid repeated freeze-thaw cycles. |
| Solubility | Did the compound precipitate when added to the media? | Prepare working solutions by serially diluting the stock in media. Adding a high concentration of DMSO stock directly to aqueous media can cause the compound to precipitate.[2] |
| Assay Controls | Are your positive and negative controls working as expected? | Validate that your method for inducing necroptosis (e.g., TNF-α stimulation) is effective and that untreated cells remain viable. This confirms the assay itself is performing correctly. |
| Cellular Health | Were the cells healthy and at an appropriate confluency? | Use healthy, sub-confluent cells for your assay. Overly confluent or stressed cells may respond differently to stimuli and inhibitors. |
| Incubation Time | Is the incubation time sufficient for the inhibitor to act? | Ensure cells are pre-incubated with this compound for an adequate period before inducing necroptosis to allow for cellular uptake and target engagement. |
Troubleshooting Logic Flow
References
Potential off-target effects of GSK840 in kinase assays
This technical support guide is designed for researchers, scientists, and drug development professionals using GSK840. It provides troubleshooting advice and answers to frequently asked questions regarding its use in kinase assays, with a focus on potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary target of this compound and its reported potency?
This compound is a highly potent and specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It binds to the RIPK3 kinase domain and inhibits its kinase activity at sub-nanomolar concentrations.
Summary of this compound Potency against Human RIPK3
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| RIPK3 | Kinase Activity Assay | ~0.3 nM | [1][2][3] |
| RIPK3 | Binding Assay | ~0.9 nM |[1][2][3] |
Q2: I'm observing inhibition of a kinase other than RIPK3. Is this a known off-target effect?
This compound is reported to be a highly selective inhibitor. In a screening against 300 human protein kinases, this compound showed minimal cross-reactivity when tested at a 1 µM concentration.[4] It has also been shown to have no effect on the closely related kinase, RIPK1.[3]
If you observe inhibition of another kinase, consider the following troubleshooting steps:
-
Compound Purity: Verify the purity of your this compound sample, as impurities could be responsible for off-target activity.
-
Assay Interference: Some compounds can interfere with certain assay formats (e.g., fluorescence or luminescence-based readouts), leading to false positives.[5] Consider validating the finding using an alternative assay method, such as a radiometric assay.[6]
-
High Compound Concentration: Ensure you are using an appropriate concentration range. At very high concentrations, non-specific inhibition can occur with many small molecules.
Q3: My in vitro assay shows potent RIPK3 inhibition, but the compound is inactive in my mouse cell line. What is the issue?
This is a known characteristic of this compound. The inhibitor exhibits species-specific activity. It is potent against human RIPK3 but is reported to be inactive in mouse cells.[3][4][7] Therefore, if your experiments involve murine models or cell lines, this compound will not inhibit the endogenous mouse RIPK3. For murine systems, a different RIPK3 inhibitor, such as GSK'872, may be more appropriate.[7]
Q4: I'm observing unexpected cell death at higher concentrations of this compound in my human cell-based assays. Is this a toxic off-target effect?
This is likely an "on-target" effect rather than a non-specific toxic effect. While this compound inhibits the kinase activity of RIPK3 to block necroptosis, at higher concentrations (often around twice the EC50 for necroptosis inhibition), it can paradoxically induce apoptosis.[8][9] This phenomenon is believed to occur because the binding of the inhibitor to RIPK3 causes a conformational change that facilitates the recruitment of RIPK1 and subsequent activation of caspase-8, initiating the apoptotic pathway.[8][9]
Troubleshooting On-Target Apoptosis
Caption: On-target apoptosis induction by this compound at high concentrations.
Q5: I am not observing the expected inhibition of RIPK3 in my in vitro assay. What are some common experimental pitfalls?
If this compound is not performing as expected in a suitable system (e.g., with recombinant human RIPK3), the issue may lie in the experimental setup.[10]
Troubleshooting Steps for In Vitro Kinase Assays
| Potential Issue | Recommended Action |
|---|---|
| Reagent Quality | Ensure the purity and stability of ATP, substrates, and buffers, as impurities can alter reaction kinetics.[5] |
| Enzyme Activity | Confirm the activity of your recombinant RIPK3 enzyme. Protein aggregation or degradation can lead to reduced activity.[5] |
| ATP Concentration | IC50 values are highly dependent on the ATP concentration. For competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50. Standardize the ATP concentration across experiments, ideally at or near the Km(ATP) of the kinase.[6] |
| Solvent Effects | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not inhibit the kinase itself (typically ≤1%).[5] |
| Assay Format | Luminescence-based assays (e.g., ADP-Glo™) measure ATP consumption. Autophosphorylation of the kinase can contribute to the signal and may need to be accounted for.[6] Consider an alternative assay format to confirm results. |
General Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound kinase assays.
Experimental Protocols
Protocol: In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a generalized procedure based on luminescence-based kinase assays used to characterize RIPK3 inhibitors.[4][8][11]
Objective: To measure the inhibitory effect of this compound on recombinant human RIPK3 activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human RIPK3
-
This compound (dissolved in 100% DMSO)
-
Myelin Basic Protein (MBP) substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 2 mM DTT, etc.)[8]
-
ATP (at a concentration near the Km for RIPK3)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a new plate. Start with a high concentration and perform 3- to 10-fold serial dilutions in kinase assay buffer, keeping the DMSO concentration constant.
-
Kinase Reaction: a. Add 5 µL of kinase assay buffer containing recombinant RIPK3 and MBP substrate to each well of the assay plate. b. Add 2.5 µL of the diluted this compound or vehicle control (buffer with the same % DMSO) to the appropriate wells. c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. e. Incubate for 1-2 hours at room temperature.
-
ADP Detection (as per ADP-Glo™ protocol): a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP. b. Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and provide the luciferase/luciferin mix. c. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the luminescence signal against the logarithm of the this compound concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Necroptosis Signaling Pathway
Caption: Simplified necroptosis pathway showing the inhibitory action of this compound on RIPK3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Mitigating the pro-apoptotic effects of GSK840 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GSK840 in in vivo experiments. The information provided addresses the potential pro-apoptotic effects of this compound and offers strategies for their mitigation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during in vivo experiments with this compound.
Problem 1: Unexpected or Excessive Apoptosis Observed in Target Tissues
Possible Cause: this compound, while a potent inhibitor of RIPK3 kinase activity, can induce apoptosis at concentrations higher than its effective dose for necroptosis inhibition.[1][2] This is considered an "on-target toxicity."[1]
Suggested Solution:
-
Dose-Response Titration: Conduct a careful dose-response study to determine the optimal concentration of this compound that effectively inhibits necroptosis without inducing significant apoptosis in your specific in vivo model. It has been observed that pro-apoptotic effects typically occur at concentrations approximately twice the EC50 for necroptosis inhibition.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to understand the in vivo exposure and target engagement of this compound. This will help in maintaining a therapeutic window that maximizes necroptosis inhibition while minimizing pro-apoptotic signaling.
-
Combination Therapy: Consider co-administration with a pan-caspase inhibitor, such as z-VAD-FMK, to block the apoptotic pathway downstream of ripoptosome formation.[3] However, be aware that this will not prevent the formation of the pro-apoptotic signaling complex itself.
-
Alternative RIPK3 Inhibitors: If apoptosis remains a significant issue, explore the use of alternative RIPK3 inhibitors that have been designed to avoid the conformational changes leading to apoptosis.[4]
Problem 2: High Variability in Experimental Readouts Related to Cell Death
Possible Cause: The dual role of this compound in inhibiting necroptosis and potentially inducing apoptosis can lead to confounding results. The net effect on cell viability will depend on the specific cellular context, the expression levels of key signaling proteins (RIPK1, RIPK3, FADD, Caspase-8), and the precise concentration of this compound achieved in the target tissue.
Suggested Solution:
-
Multi-Parametric Analysis of Cell Death: Employ multiple methods to assess cell death. Combine assays for necroptosis (e.g., MLKL phosphorylation, LDH release) with assays for apoptosis (e.g., cleaved caspase-3, TUNEL staining) to dissect the contribution of each pathway.
-
Control Groups: Include robust control groups in your experimental design:
-
Vehicle control
-
This compound at a low (necroptosis-inhibiting) dose
-
This compound at a high (potentially apoptosis-inducing) dose
-
Positive controls for both necroptosis and apoptosis
-
-
Genetically Modified Models: If feasible, use knockout or knockdown models for key components of the apoptotic pathway (e.g., Casp8-/-, Fadd-/-) to confirm that the observed apoptosis is mediated by the canonical pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced apoptosis?
A1: this compound is a potent and selective inhibitor of the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3).[5][6][7] However, at higher concentrations, the binding of this compound to RIPK3 is thought to induce a conformational change in the RIPK3 protein.[2][8] This altered conformation facilitates the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and pro-caspase-8 to form a pro-apoptotic complex often referred to as a "ripoptosome".[1][3] The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation, initiating the caspase cascade and culminating in apoptotic cell death.[1] This pro-apoptotic activity is independent of RIPK3's kinase function.[3]
Q2: How can I mitigate the pro-apoptotic effects of this compound in my in vivo studies?
A2: Mitigating the pro-apoptotic effects of this compound is crucial for its effective use as a necroptosis inhibitor. Key strategies include:
-
Careful Dose Selection: The most critical step is to perform a thorough dose-finding study to identify a concentration that inhibits necroptosis without significantly inducing apoptosis.
-
Inhibition of Downstream Apoptotic Machinery: Co-administration of a pan-caspase inhibitor can block the execution phase of apoptosis.
-
Targeting Upstream Components: Since the formation of the ripoptosome is dependent on RIPK1, co-treatment with a RIPK1 kinase inhibitor could be a potential strategy, although this may have broader effects on cell signaling.
-
Exploring Next-Generation Inhibitors: Researchers have been developing new classes of RIPK3 inhibitors that bind to different sites on the protein to avoid inducing the pro-apoptotic conformational change.[4]
Q3: Is the pro-apoptotic effect of this compound species-specific?
A3: Yes, this compound exhibits species-specific activity. It is active in human cells but inactive in mouse cells.[5] Therefore, to study its effects in mouse models, it is necessary to use mice expressing human RIPK3.[5]
Q4: What are the key signaling pathways involved in this compound's dual function?
A4: this compound's effects are centered around the RIPK3 signaling node.
-
Necroptosis Inhibition: this compound directly inhibits the kinase activity of RIPK3, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). This blocks MLKL oligomerization and translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[9][10]
-
Apoptosis Induction: At higher concentrations, this compound binding to RIPK3 promotes the formation of a pro-apoptotic complex consisting of RIPK1, FADD, and Caspase-8.[1][3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| RIPK3 Kinase Activity IC50 | 0.3 nM | [5][6] |
| RIPK3 Kinase Domain Binding IC50 | 0.9 nM | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis via Western Blot for Cleaved Caspase-3
-
Tissue Homogenization: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Retinal Ischemia/Reperfusion
This protocol is adapted from a study by Li et al. (2023) and should be modified according to the specific experimental needs.[10][11]
-
Animal Model: Establish a mouse model of retinal ischemia/reperfusion (IR).
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., dimethyl sulfoxide) and dilute to the desired final concentrations (e.g., 0.5, 1, and 5 mM).
-
Intravitreal Injection: Immediately following reperfusion, perform an intravitreal injection of 2 µL of the this compound solution or vehicle control using a microliter syringe.
-
Post-Treatment Monitoring: Monitor the animals for any adverse effects.
-
Tissue Collection and Analysis: At predetermined time points, collect retinal tissues for downstream analysis, such as histology, Western blotting, or functional assessments like electroretinography.
Visualizations
Caption: Dual signaling effects of this compound.
Caption: Troubleshooting workflow for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers Circumvent "On-Target Apoptotic Toxicity" in RIPK3 Inhibitors via Conformational Regulation Strategy----Chinese Academy of Sciences [english.cas.cn]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound | RIP kinase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
A Comparative Guide to Necroptosis Inhibitors: GSK840 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The ability to modulate this pathway with specific inhibitors is crucial for both basic research and therapeutic development. This guide provides an objective comparison of two widely used necroptosis inhibitors: GSK840, a potent RIPK3 inhibitor, and Necrostatin-1, the first-in-class RIPK1 inhibitor.
Mechanism of Action: Targeting Different Nodes in the Necroptosis Pathway
Necroptosis is primarily mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. This compound and Necrostatin-1 inhibit necroptosis by targeting different key kinases in this pathway.
Necrostatin-1 is an allosteric inhibitor of RIPK1 . It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome, a multi-protein complex essential for necroptosis signaling.[2]
This compound , on the other hand, is a highly potent and selective inhibitor of RIPK3 . It directly targets the ATP-binding site of RIPK3, effectively blocking its kinase activity.[3] By inhibiting RIPK3, this compound prevents the phosphorylation of MLKL, the terminal effector in the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4]
Performance Comparison: Potency, Selectivity, and Cellular Efficacy
The following tables summarize the available quantitative data for this compound and Necrostatin-1. It is important to note that the data are compiled from different studies using varied experimental conditions, which may influence the absolute values. A direct comparison was performed in HT29 cells, providing a valuable reference point.
| Parameter | This compound | Necrostatin-1 | Reference Cell Line / Assay |
| Target | RIPK3 | RIPK1 | General |
| IC50 (Kinase Activity) | 0.3 nM | 182 nM | Recombinant human RIPK3 (ADP-Glo assay) vs. Recombinant RIPK1 |
| IC50 (Binding) | 0.9 nM | Not widely reported | Recombinant human RIPK3 (Fluorescence polarization) |
| EC50 (Necroptosis Inhibition) | Not explicitly stated, but effective at low nM range | 490 nM | Jurkat cells (TNF-α-induced necroptosis) |
| Cellular Efficacy (TNF-induced necroptosis) | Efficiently blocked necroptosis | Efficiently blocked necroptosis | HT29 cells[3] |
Table 1: Quantitative Comparison of this compound and Necrostatin-1
| Feature | This compound | Necrostatin-1 |
| Potency | High (sub-nanomolar IC50 for RIPK3) | Moderate (nanomolar EC50 for necroptosis) |
| Selectivity | Highly selective for RIPK3 | Known off-target effects on IDO (indoleamine 2,3-dioxygenase) |
| Species Specificity | Active in human cells, inactive in mouse cells | Active in both human and mouse cells |
| Potential for Apoptosis Induction | Can induce apoptosis at higher concentrations | Generally does not induce apoptosis, may even inhibit it under certain conditions |
Table 2: Qualitative Comparison of this compound and Necrostatin-1
Experimental Data and Protocols
A key study demonstrated the efficacy of both inhibitors in blocking TNF-induced necroptosis in the human colon adenocarcinoma cell line HT29.[3] In this study, necroptosis was induced by a combination of TNF-α, a Smac mimetic (LBW242), and a pan-caspase inhibitor (zVAD-fmk). Both Necrostatin-1 and GSK'840 efficiently blocked this induced necroptosis, confirming their on-target activity in a cellular context.[3]
Key Experimental Protocols
1. TNF-α-Induced Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in HT-29 cells, a common model for studying this cell death pathway.
-
Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Necroptosis:
-
Seed HT-29 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound, Necrostatin-1, or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of human TNF-α (20-30 ng/mL), a Smac mimetic (e.g., 500 nM BV6 or 10 µM LBW242), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).
-
Incubate the cells for 6-24 hours.
-
-
Assessment of Cell Viability: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
After the necroptosis induction period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
3. Western Blot Analysis of Necroptosis Markers
This protocol allows for the detection of key phosphorylated proteins in the necroptosis pathway.
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-RIPK1 (Ser166): 1:1000
-
RIPK1: 1:1000
-
Phospho-RIPK3 (Ser227): 1:1000
-
RIPK3: 1:1000
-
Phospho-MLKL (Ser358): 1:1000
-
MLKL: 1:1000
-
β-actin (loading control): 1:5000
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Necroptosis signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing necroptosis inhibitors.
Conclusion
Both this compound and Necrostatin-1 are valuable tools for studying necroptosis, each with distinct advantages and disadvantages. This compound offers superior potency and selectivity for RIPK3, making it an excellent choice for specifically interrogating the role of this kinase in human cell systems. However, its species specificity limits its use in murine models.
Necrostatin-1, while less potent and with known off-target effects, remains a widely used and effective inhibitor of RIPK1-mediated necroptosis in both human and mouse models. The availability of more specific analogs, such as Necrostatin-1s, can mitigate some of its drawbacks.
The choice between this compound and Necrostatin-1 will ultimately depend on the specific research question, the experimental system, and the desired level of target specificity. For studies requiring highly specific inhibition of RIPK3 in human cells, this compound is the preferred compound. For broader studies of RIPK1-dependent necroptosis, particularly in mouse models, Necrostatin-1 and its analogs remain relevant and useful tools. Researchers should carefully consider the properties of each inhibitor to select the most appropriate tool for their experimental needs.
References
- 1. mcherry-sarna.com [mcherry-sarna.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK840's Inhibition of RIPK3 Kinase Activity In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK840's in vitro performance in inhibiting Receptor-Interacting Protein Kinase 3 (RIPK3) activity against other known inhibitors. Supporting experimental data and detailed protocols are provided to aid in the validation and potential application of this compound in necroptosis research.
Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrotic cell death.[1][2][3] Its activation, often triggered by stimuli such as tumor necrosis factor (TNF), leads to the formation of the necrosome complex, involving RIPK1 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][4][5] This signaling cascade is implicated in various inflammatory diseases, making RIPK3 an attractive therapeutic target.[6][7]
This compound has emerged as a potent and selective inhibitor of human RIPK3 kinase activity.[6][8][9] This guide details the in vitro validation of this compound, comparing its efficacy with other RIPK3 inhibitors and providing comprehensive experimental methodologies.
Comparative Inhibitor Performance
The inhibitory activity of this compound against RIPK3 has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50). A comparison with other known RIPK3 inhibitors highlights its potency and selectivity.
| Inhibitor | Target(s) | In Vitro Kinase Assay IC50 (nM) | Binding Assay IC50 (nM) | Notes |
| This compound | RIPK3 | 0.3 [6][8][9] | 0.9 [6][8][9] | Highly potent and selective for human RIPK3. Inactive against mouse RIPK3.[6][10] No significant activity against RIPK1.[6] |
| GSK'843 | RIPK3 | 6.5[10] | 8.6[10] | Active against both human and mouse RIPK3. Can induce apoptosis at higher concentrations.[10][11][12] |
| GSK'872 | RIPK3 | 1.3[10] | 1.8[10] | Active against both human and mouse RIPK3. Can induce apoptosis at higher concentrations.[10][11][12] |
| Zharp-99 | RIPK3 | Not explicitly stated, but potent[13] | 1.35 (Kd)[13] | Selective for RIPK3 over RIPK1.[13] |
| GW5074 | Unspecified | 1,100[14] | Not Available | General kinase inhibitor with activity against RIPK3. |
| Staurosporine | Broad Spectrum Kinase Inhibitor | 26,000[14] | Not Available | Non-selective kinase inhibitor. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the RIPK3 signaling pathway and the experimental workflow used to validate its inhibition.
Caption: The RIPK3-mediated necroptosis signaling pathway.
Caption: General workflow for an in vitro RIPK3 kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vitro kinase assays used to assess RIPK3 inhibition.
Protocol 1: Radiometric Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human RIPK3 protein
-
This compound and other test inhibitors
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.2), 12.5 mM β-glycerol phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, and 2 mM DTT.[13]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the Kinase Assay Buffer. Include a DMSO control.
-
In a multi-well plate, add the recombinant human RIPK3 protein to each well.
-
Add the diluted inhibitors or DMSO control to the respective wells and incubate for approximately 15 minutes at room temperature.[13]
-
To initiate the kinase reaction, add a mixture of ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM) to each well.[13]
-
Incubate the reaction at room temperature for a defined period, typically 1-2 hours.[13]
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioisotope-Based Kinase Assay (³³P)
This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP onto a substrate.
Materials:
-
Recombinant active RIPK3
-
This compound and other test inhibitors
-
MBP substrate
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM glycerol 2-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added just before use).[15]
-
[γ-³³P]-ATP
-
10 mM ATP stock solution
-
Phosphocellulose P81 paper
-
1% phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors in the appropriate buffer.
-
In a reaction tube, combine the Kinase Assay Buffer, the diluted active RIPK3, and the inhibitor.
-
Initiate the reaction by adding the [γ-³³P]-ATP Assay Cocktail (a mix of Kinase Assay Buffer, unlabeled ATP, and [γ-³³P]-ATP).[15]
-
Incubate the reaction mixture in a water bath at 30°C for 15 minutes.[15]
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper strip.[15]
-
Wash the P81 paper strips multiple times with 1% phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.[15]
-
Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Determine the kinase activity and calculate the IC50 values as described in the previous protocol.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of human RIPK3 kinase activity in vitro. Its sub-nanomolar IC50 value distinguishes it from many other known inhibitors. The provided experimental protocols offer a framework for researchers to independently validate these findings and to utilize this compound as a tool to investigate the role of RIPK3 in various biological and pathological processes. The species-specific activity of this compound should be a key consideration in experimental design.[6][10] Further investigation into the cellular effects and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.
References
- 1. RIPK3 - Wikipedia [en.wikipedia.org]
- 2. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | RIP kinase | TargetMol [targetmol.com]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
GSK840: A Potent and Selective Inhibitor of RIPK3 Kinase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase selectivity profile of GSK840, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information is compiled from publicly available experimental data to facilitate an objective comparison with other kinase inhibitors.
This compound has been identified as a highly potent and selective small-molecule inhibitor of RIPK3, a key kinase involved in the necroptosis cell death pathway. It binds to the RIPK3 kinase domain with a high affinity and effectively inhibits its kinase activity. This guide summarizes the quantitative data on its selectivity, details the experimental methodologies used for this determination, and provides visual representations of relevant pathways and workflows.
Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for RIPK3 over a broad spectrum of other human kinases. In a comprehensive screen against 300 different protein kinases, this compound displayed minimal off-target activity, highlighting its specificity. The inhibitory activity of this compound against its primary target, RIPK3, is in the sub-nanomolar range, indicating a high degree of potency.
| Kinase | IC50 (nM) - Binding | IC50 (nM) - Kinase Activity | Reference |
| RIPK3 | 0.9 | 0.3 | |
| RIPK1 | No significant inhibition | No significant inhibition |
Table 1: Inhibitory Activity of this compound against RIPK3 and RIPK1.
When assayed at a concentration of 1 µM, this compound showed the most favorable selectivity profile when compared to two other structurally distinct RIPK3 inhibitors, GSK'843 and GSK'872, against a panel of 300 human protein kinases. This high specificity minimizes the potential for off-target effects, making this compound a valuable tool for studying the specific roles of RIPK3 in cellular processes and a promising candidate for therapeutic development.
Experimental Protocols
The selectivity of this compound was determined using well-established in vitro kinase assay methodologies. The primary assays used to characterize its inhibitory activity and selectivity were the ADP-Glo™ Kinase Assay and a broad kinase panel screening platform, likely a service similar to KINOMEscan®.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The enzymatic activity of purified recombinant human RIPK3 was measured in the presence of varying concentrations of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase-based reaction, generating a luminescent signal that is proportional to the kinase activity. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were then calculated from the dose-response curves.
Kinase Selectivity Profiling (KINOMEscan® as a representative example)
To assess the broader selectivity of this compound, a competitive binding assay platform such as KINOMEscan® is typically employed. This method involves testing the ability of the compound to displace a proprietary, immobilized, active-site directed ligand from a large panel of purified human kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) for a DNA tag that is fused to each kinase. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, from which dissociation constants (Kd) or percent inhibition at a given concentration can be determined. This high-throughput screening method allows for a comprehensive assessment of the inhibitor's specificity across the human kinome.
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's action and the experimental approach to determine its selectivity, the following diagrams are provided.
Caption: this compound inhibits the necroptosis pathway by targeting RIPK3.
Caption: Workflow for determining kinase inhibitor selectivity.
GSK840: A Comparative Analysis of its Cross-Reactivity with RIPK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective RIPK3 inhibitor, GSK840, with a focus on its cross-reactivity with the closely related kinase, RIPK1. The information presented is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Executive Summary
This compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptosis.[1][2][3] Experimental evidence demonstrates that this compound has minimal to no cross-reactivity with RIPK1, another critical kinase in the necroptosis pathway. This high selectivity makes this compound a valuable tool for specifically dissecting the role of RIPK3 in cellular signaling and disease models.
Quantitative Data Comparison
The following table summarizes the inhibitory activity of this compound against human RIPK3 and RIPK1.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | RIPK3 | Kinase Activity Assay | 0.3 | [1] |
| Binding Assay | 0.9 | [1] | ||
| This compound | RIPK1 | Kinase Activity Assay | No significant inhibition observed | [4] |
Signaling Pathways
The necroptosis signaling cascade is a regulated cell death pathway initiated by various stimuli, including TNF-α. Both RIPK1 and RIPK3 are central to this pathway.
References
A Head-to-Head Comparison: Genetic Knockdown of RIPK3 Versus Pharmacological Inhibition with GSK'840
For researchers investigating the intricate signaling pathways of regulated cell death, particularly necroptosis, the choice of tools to modulate key proteins like Receptor-Interacting Protein Kinase 3 (RIPK3) is critical. This guide offers an objective comparison between two primary methods of RIPK3 modulation: genetic knockdown and pharmacological inhibition with the specific inhibitor, GSK'840.
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrosis.[1][2][3][4][5] Upon activation by stimuli such as tumor necrosis factor (TNF), RIPK3 forms a complex with RIPK1 called the necrosome.[1][2][6] Within this complex, RIPK3 becomes phosphorylated and, in turn, phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][5][7] This phosphorylation event causes MLKL to oligomerize, translocate to the plasma membrane, and disrupt membrane integrity, leading to cell death.[1][5][6]
Core Mechanisms: A Tale of Two Approaches
Genetic Knockdown
Genetic knockdown techniques, such as those employing small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR/Cas9 systems, function by reducing or eliminating the expression of the RIPK3 gene. This leads to a diminished pool of RIPK3 mRNA and, consequently, a lower overall concentration of the RIPK3 protein within the cell. The effect is a systemic loss of all known functions of the RIPK3 protein, including its kinase activity and its scaffolding roles.[8]
Pharmacological Inhibition with GSK'840
GSK'840 is a potent and highly selective small molecule inhibitor of RIPK3.[9][10][11] It functions by binding directly to the ATP-binding pocket of the RIPK3 protein, thereby blocking its kinase activity.[9][12] This action specifically prevents the phosphorylation of MLKL, the critical downstream step for necroptosis execution, without affecting the overall expression level of the RIPK3 protein.[13]
Quantitative and Qualitative Comparison
The selection of a method hinges on the specific experimental question, timeline, and desired level of control. The following table summarizes key performance metrics and characteristics derived from experimental data.
| Feature | Genetic Knockdown (e.g., siRNA) | Pharmacological Inhibition (GSK'840) |
| Primary Target | RIPK3 mRNA / gene | RIPK3 protein kinase domain |
| Mode of Action | Prevents protein synthesis | Blocks enzymatic activity |
| Speed of Onset | Slow (24-72 hours required for protein turnover)[14][15] | Rapid (effective within minutes to hours) |
| Reversibility | Transient (siRNA) to permanent (CRISPR); not easily reversible | Reversible upon compound washout |
| Efficacy | Variable knockdown efficiency (typically 70-95%) | High potency; IC50 of ~0.3 nM for kinase activity and ~0.9 nM for binding[9][10][11][12] |
| Specificity | Potential for off-target gene silencing | Highly selective for RIPK3; minimal cross-reactivity with other kinases[11] |
| Potential Caveats | Incomplete knockdown can leave residual protein; potential for pathway switching to apoptosis[14] | High concentrations (>3 µM) can induce RIPK1-dependent apoptosis[11][16][17] |
| Typical Controls | Scrambled or non-targeting siRNA | Vehicle control (e.g., DMSO) |
| Best Suited For | Studying long-term consequences of protein loss; validating inhibitor phenotypes | Time-course studies; investigating the acute role of kinase activity; dose-response analyses |
Experimental Protocols
Protocol 1: Genetic Knockdown of RIPK3 via siRNA
This protocol provides a general workflow for transiently knocking down RIPK3 in a cell line like human HT-29 colon adenocarcinoma cells.
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density calculated to reach 30-50% confluency at the time of transfection.
-
siRNA Reagent Preparation:
-
In tube A, dilute 50 pmol of RIPK3-targeting siRNA (or a non-targeting control siRNA) into serum-free medium.
-
In tube B, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 10-20 minutes to allow siRNA-lipid complexes to form.
-
Transfection: Add the complexes dropwise to the cells.
-
Incubation: Culture the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Induction & Analysis:
-
Induce necroptosis using a standard stimulus cocktail (e.g., TNF-α, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK).[16]
-
Assess cell viability using an appropriate assay (e.g., CellTiter-Glo® or LDH release).
-
Confirm knockdown efficiency by performing Western blot or qPCR analysis on parallel cell lysates.[15]
-
Protocol 2: Pharmacological Inhibition of RIPK3 with GSK'840
This protocol outlines the use of GSK'840 to inhibit necroptosis in HT-29 cells.
-
Cell Seeding: Seed cells in a 96-well plate to achieve ~80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of GSK'840 in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 3 µM). Include a vehicle-only (DMSO) control.
-
Pre-treatment: Add the diluted GSK'840 or vehicle control to the cells and incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α + Smac mimetic + z-VAD-FMK) to the wells.
-
Incubation: Culture the cells for the desired endpoint (e.g., 18-24 hours).
-
Analysis: Measure cell viability using an assay such as CellTiter-Glo®.[11]
Visualizing the Methodologies
Caption: RIPK3 necroptosis pathway with distinct intervention points for each method.
Caption: Comparison of typical experimental timelines for knockdown vs. inhibition.
Conclusion and Recommendations
Both genetic knockdown and pharmacological inhibition are powerful tools for dissecting the function of RIPK3.
-
Pharmacological inhibition with GSK'840 is the superior choice for experiments requiring temporal control, dose-dependent analysis, and rapid modulation of RIPK3's enzymatic function. Its reversibility and speed make it ideal for initial proof-of-concept studies and for distinguishing kinase-dependent from scaffolding functions.
-
Genetic knockdown is better suited for validating the phenotypes observed with inhibitors and for studying the long-term consequences of RIPK3 protein loss. It serves as a crucial orthogonal approach to confirm that the effects of a pharmacological agent are indeed on-target.
For a comprehensive understanding, a dual approach is often the most rigorous. Initial discoveries made with a specific and potent inhibitor like GSK'840 can be definitively validated using a genetic knockdown strategy, providing robust and publishable data. Researchers must remain aware of the potential caveats of each method, such as the apoptosis-inducing effect of high concentrations of GSK'840 and the possibility of incomplete protein depletion or pathway compensation with siRNA.
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. RIPK3 signaling and its role in regulated cell death and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 6. Trigger Points of Necroptosis (RIPK1, RIPK3, and MLKL)—Promising Horizon or Blind Alley in Therapy of Colorectal Cancer? [mdpi.com]
- 7. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic inhibition of RIPK3 ameliorates functional outcome in controlled cortical impact independent of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK840 | RIP kinase | TargetMol [targetmol.com]
- 13. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 17. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK's RIPK3 Inhibitors: GSK'840, GSK'843, and GSK'872
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three potent and selective small molecule inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3): GSK'840, GSK'843, and GSK'872. These compounds are critical research tools for investigating the role of necroptosis in health and disease. Necroptosis is a regulated form of necrotic cell death implicated in various inflammatory conditions, including Crohn's disease, pancreatitis, and myocardial infarction[1].
All three compounds function by binding to the kinase domain of RIPK3, inhibiting its enzymatic activity and subsequently blocking the necroptotic cell death pathway[1][2][3][4]. While highly effective, a key characteristic of these inhibitors is their tendency to induce apoptosis at concentrations higher than those required to inhibit necroptosis[5][6][7].
Comparative Performance Data
The in vitro potency of GSK'840, GSK'843, and GSK'872 has been characterized using biochemical assays to measure both binding affinity and kinase inhibition. The half-maximal inhibitory concentrations (IC50) are summarized below, demonstrating that all three are nanomolar inhibitors of RIPK3.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| GSK'840 | Human RIPK3 | Binding Affinity | 0.9 | [1][2][8] |
| Human RIPK3 | Kinase Activity | 0.3 | [1][2][8] | |
| GSK'843 | Human RIPK3 | Binding Affinity | 8.6 | [4][9][10] |
| Human RIPK3 | Kinase Activity | 6.5 | [4][9] | |
| GSK'872 | Human RIPK3 | Binding Affinity | 1.8 | [3][11][12] |
| Human RIPK3 | Kinase Activity | 1.3 | [3][5] |
All three compounds exhibit high selectivity for RIPK3, with over 1000-fold selectivity against a panel of 300 other kinases, including the closely related RIPK1[4][5].
Signaling Pathway and Mechanism of Action
GSK'840, GSK'843, and GSK'872 target RIPK3, a central kinase in the necroptosis pathway. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), a signaling complex is formed. In the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited and activated, leading to the phosphorylation of the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, disrupting its integrity and leading to lytic cell death. The GSK inhibitors act by preventing the initial RIPK3 kinase activation step.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using two key biochemical assays. The detailed methodologies are crucial for the replication and validation of these findings.
1. Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of the inhibitor to the RIPK3 kinase domain.
-
Principle: A fluorescently labeled ligand (tracer) with known affinity for RIPK3 is used. In its unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization. When an inhibitor displaces the tracer, the polarization remains low. Conversely, when the tracer is bound to the larger RIPK3 protein, its tumbling is restricted, leading to high polarization.
-
Workflow:
-
Recombinant human RIPK3 kinase domain (e.g., amino acids 1-328) is incubated with a fluorescent tracer.
-
Serial dilutions of the test compound (GSK'840, GSK'843, or GSK'872) are added.
-
The mixture is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of maximum binding against the inhibitor concentration[4][13].
-
2. Kinase Activity Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of RIPK3 by measuring ATP consumption.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP.
-
Workflow:
-
The kinase reaction is set up with recombinant human RIPK3, a suitable substrate (e.g., myelin basic protein), and ATP, in the presence of varying concentrations of the inhibitor.
-
After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP into ATP.
-
The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP concentration.
-
The IC50 is determined from the dose-response curve of the inhibitor[4][13][14].
-
Cellular Activity and Considerations
While biochemical assays demonstrate high potency, the efficacy in cell-based assays is typically lower, with reported IC50 shifts of 100- to 1000-fold compared to cell-free assays[4][11]. For example, in human HT-29 cells, these inhibitors effectively block TNF-induced necroptosis in a concentration-dependent manner[2][4]. GSK'840 has also been shown to ameliorate retinal neuronal injury by inhibiting RIPK3/MLKL-mediated necroptosis in preclinical models[15][16].
A critical consideration for researchers is the dual functionality of these compounds. At higher concentrations (e.g., 3-10 μM), GSK'843 and GSK'872 have been observed to induce apoptosis[5][9]. This phenomenon is thought to occur because inhibitor binding to RIPK3 causes a conformational change that promotes the recruitment of RIPK1 and the assembly of a pro-apoptotic complex involving FADD and Caspase-8[6][7][17].
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK840 | RIP kinase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK-843 | RIP kinase | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Assessing the On-Target Toxicity of GSK840 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target toxicity of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), with other alternative compounds. The focus is on the performance in primary cells, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Introduction to this compound and its On-Target Toxicity
This compound is a small molecule inhibitor that targets the kinase activity of RIPK3, a key regulator of a programmed cell death pathway known as necroptosis. By binding to the RIPK3 kinase domain with high affinity, this compound effectively blocks the necroptotic signaling cascade.[1][2][3] While this makes it a valuable tool for studying necroptosis and a potential therapeutic agent for diseases where necroptosis is implicated, a significant on-target toxicity has been observed. At concentrations higher than those required to inhibit necroptosis, this compound and other RIPK3 inhibitors can induce apoptosis.[4][5][6] This on-target apoptosis is mediated by a conformational change in RIPK3 upon inhibitor binding, which facilitates the recruitment of RIPK1 and the formation of a pro-apoptotic complex involving FADD and Caspase-8, ultimately leading to programmed cell death.[1][5] Understanding and quantifying this on-target toxicity is crucial for the development of safe and effective RIPK3-targeting therapeutics.
Comparative Analysis of RIPK Inhibitors
The following tables summarize the available quantitative data for this compound and alternative RIPK inhibitors, focusing on their potency for RIPK inhibition and the concentrations at which on-target apoptosis is induced.
Table 1: Potency of RIPK Inhibitors (IC50 Values)
| Compound | Target | IC50 (nM) | Cell-Free/Cell-Based | Reference(s) |
| This compound | RIPK3 | 0.3 | Cell-Free | [3] |
| 0.9 (binding) | Cell-Free | [3] | ||
| GSK'843 | RIPK3 | 6.5 | Cell-Free | [5] |
| 8.6 (binding) | Cell-Free | [5] | ||
| GSK'872 | RIPK3 | 1.3 | Cell-Free | [5][7][8] |
| 1.8 (binding) | Cell-Free | [5][8] | ||
| Zharp-99 | RIPK3 | Kd = 1.35 | Cell-Free | [9] |
| Necrostatin-1s | RIPK1 | - | - | [10][11] |
Table 2: On-Target Apoptotic Toxicity of RIPK Inhibitors in Various Cell Types
| Compound | Cell Type | Apoptosis Induction Concentration | Notes | Reference(s) |
| This compound | Mouse Embryonic Fibroblasts (MEFs) expressing human RIPK3 | Concentration-dependent | Induces apoptosis in a mouse cell environment when human RIPK3 is present. | [1][3] |
| GSK'843 | NIH3T3 cells | > 1 µM | Induces apoptosis at higher concentrations. | [1][4] |
| 3T3SA cells | 3 - 10 µM | Triggers apoptosis in a concentration-dependent manner. | [1] | |
| GSK'872 | NIH3T3 cells | > 1 µM | Induces apoptosis at higher concentrations. | [1][4] |
| 3T3SA cells | 3 - 10 µM | Triggers apoptosis in a concentration-dependent manner. | [1] | |
| L929 cells | ~5-10 µM | Induces caspase-3 and -8 cleavage. | ||
| Primary Human Neutrophils | > 1 µM | Blocks necroptosis at lower concentrations, induces apoptosis at higher concentrations. | [5][7][8] | |
| Zharp-99 | Mouse Embryonic Fibroblasts (MEFs) | 2.5 - 20 µM | More potent in inducing apoptosis compared to GSK'872 in MEFs. | [12] |
| Mouse and Rat Bone Marrow-Derived Macrophages (BMDMs) | Potently blocks TLR4-mediated necroptosis. Apoptotic toxicity at higher concentrations. | Blocks necroptosis at lower concentrations. | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general workflow for assessing the on-target toxicity of this compound.
References
- 1. A Method for Generation of Bone Marrow-Derived Macrophages from Cryopreserved Mouse Bone Marrow Cells | PLOS One [journals.plos.org]
- 2. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Bone Marrow-derived Macrophage Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GSK840
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for the potent and selective RIPK3 kinase inhibitor, GSK840. While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling to ensure personnel safety and experimental integrity. This document aims to be your preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
I. Personal Protective Equipment (PPE) and Safety Precautions
Given this compound's role as a potent kinase inhibitor, a cautious approach to handling is recommended, irrespective of its GHS classification. Standard laboratory practices for handling biologically active research chemicals should be followed.
Core Personal Protective Equipment:
-
Gloves: Always wear nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
Engineering Controls:
-
Chemical Fume Hood: When handling the solid compound (e.g., weighing, preparing stock solutions), it is best practice to work in a chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure work is conducted in a well-ventilated laboratory.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound.
Storage:
-
Stock Solutions: For long-term storage, stock solutions should be kept at -80°C for up to six months or -20°C for up to one month.[1]
-
Solid Compound: Store the solid form of this compound at 0°C for short-term and -20°C for long-term storage in a desiccated environment.
Preparation of Stock Solutions:
-
This compound is soluble in DMSO.[2] For example, a 10 mM stock solution in DMSO can be prepared.[2] To avoid precipitation when diluting into aqueous solutions, it is recommended to first dilute the DMSO stock to an intermediate concentration with DMSO before adding it to your cell culture medium or buffer.[2]
-
Pre-warming the stock solution and the aqueous medium to 37°C before dilution can help prevent precipitation.[2] If precipitation occurs, sonication may be used to redissolve the compound.[2]
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Waste Classification: While not classified as hazardous by GHS, it is prudent to treat waste containing this compound as chemical waste.
-
Containment: Collect all waste containing this compound (e.g., unused solutions, contaminated consumables like pipette tips and tubes) in a clearly labeled, sealed container designated for chemical waste.
-
Disposal Route: Follow your institution's specific procedures for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
IV. Quantitative Data Summary
| Property | Value | Source |
| IC50 (Kinase Activity) | 0.3 nM | [1] |
| IC50 (Binding Affinity) | 0.9 nM | [1] |
| Molecular Weight | 365.43 g/mol | |
| Formula | C21H23N3O3 | |
| Storage (Solid) | -20°C (long-term) | |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | [1] |
V. Experimental Protocol: Inhibition of TNF-induced Necroptosis in Cell Culture
This protocol is adapted from studies demonstrating the efficacy of this compound in blocking necroptosis in human HT-29 cells.[1][2]
Objective: To assess the concentration-dependent inhibition of TNF-induced necroptosis by this compound.
Materials:
-
Human HT-29 cells
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
z-VAD-FMK (a pan-caspase inhibitor)
-
SMAC mimetic (e.g., SM-164)
-
Cell culture medium and supplements
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Plate HT-29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final concentrations may range from 0.01 µM to 3 µM.[1]
-
Pre-treatment: Add the diluted this compound solutions to the respective wells and incubate for a specified period (e.g., 1-2 hours).
-
Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 10 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[1] z-VAD-FMK is included to inhibit apoptosis and promote necroptosis.
-
Incubation: Incubate the cells for a sufficient time to allow for cell death to occur (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the concentration of this compound to determine the IC50 value for the inhibition of necroptosis.
VI. Visualization of the Necroptosis Signaling Pathway
The following diagram illustrates the simplified signaling pathway of necroptosis, which is inhibited by this compound. Necroptosis is a form of programmed cell death that is initiated by stimuli such as TNF-α. This leads to the activation of RIPK1 and RIPK3, which then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. This compound acts by directly inhibiting the kinase activity of RIPK3.
Caption: Simplified necroptosis pathway and the inhibitory action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
